6-Acetyl-1h-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-3-8-5-10(11(14)15)12-9(8)4-7/h2-5,12H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAKUXFNRLNAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Acetyl-1H-indole-2-carboxylic acid: Molecular Structure, Properties, and Synthetic Pathways
This guide provides a comprehensive technical overview of 6-Acetyl-1H-indole-2-carboxylic acid, a functionalized indole derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the molecule's core chemical properties, proposes a robust synthetic route, outlines detailed characterization protocols, and discusses its potential biological significance based on the well-established bioactivity of the indole-2-carboxylic acid scaffold.
Core Molecular Structure and Physicochemical Properties
6-Acetyl-1H-indole-2-carboxylic acid is a bicyclic heterocyclic compound built upon the indole scaffold. The systematic name dictates a carboxylic acid (-COOH) substituent at the C2 position of the indole ring and an acetyl (-COCH₃) group at the C6 position of the benzene ring portion. The "1H" designation confirms the presence of a proton on the indole nitrogen, which is crucial for its chemical reactivity and potential for hydrogen bonding.
The strategic placement of an electron-withdrawing acetyl group on the carbocyclic ring and a carboxylic acid on the pyrrole ring creates a molecule with distinct electronic properties and multiple points for chemical modification, making it an intriguing candidate for library synthesis in drug discovery programs.
Visualization of Molecular Structure
Caption: 2D structure of 6-Acetyl-1H-indole-2-carboxylic acid.
Quantitative Data Summary
The fundamental properties of 6-Acetyl-1H-indole-2-carboxylic acid have been calculated based on its structure and are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 6-acetyl-1H-indole-2-carboxylic acid |
| Functional Groups | Indole, Carboxylic Acid, Ketone |
| Hydrogen Bond Donors | 2 (NH and OH) |
| Hydrogen Bond Acceptors | 3 (C=O of acid, OH, C=O of acetyl) |
Proposed Synthetic Pathway: The Reissert Indole Synthesis
The proposed starting material is 4-acetyl-2-nitrotoluene (or 1-(4-methyl-3-nitrophenyl)ethan-1-one). The synthesis proceeds in two primary stages: condensation with diethyl oxalate followed by reductive cyclization.
Synthetic Workflow Diagram
Caption: Proposed Reissert synthesis for 6-Acetyl-1H-indole-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Condensation to form Ethyl (4-acetyl-2-nitrophenyl)pyruvate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of potassium ethoxide in absolute ethanol. The use of potassium ethoxide is often reported to give superior results compared to its sodium counterpart.[3]
-
Reagent Addition: To the stirred ethoxide solution, add diethyl oxalate dropwise at room temperature. Subsequently, add a solution of 4-acetyl-2-nitrotoluene in absolute ethanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The strong base (ethoxide) deprotonates the methyl group of the nitrotoluene, which is activated by the adjacent nitro group. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate in a Claisen-type condensation.
-
-
Work-up: After cooling, the reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., 2M HCl). The precipitated solid, ethyl (4-acetyl-2-nitrophenyl)pyruvate, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Reductive Cyclization to 6-Acetyl-1H-indole-2-carboxylic acid
-
Reaction Setup: Suspend the crude ethyl (4-acetyl-2-nitrophenyl)pyruvate from Step 1 in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add zinc dust portion-wise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.
-
Reaction Conditions: After the addition is complete, heat the mixture gently (e.g., 80-100 °C) for 2-4 hours to ensure complete cyclization.
-
Causality: Zinc in acetic acid is a classical reducing agent for converting nitro groups to amines.[1] The in-situ generated amino group then undergoes an intramolecular nucleophilic attack on the adjacent ketone of the pyruvate side chain, followed by dehydration to form the aromatic indole ring. The reaction conditions also facilitate the hydrolysis of the ethyl ester to the final carboxylic acid.
-
-
Work-up and Purification:
-
Filter the hot reaction mixture to remove excess zinc and inorganic salts.
-
Cool the filtrate, which should cause the product to precipitate. If necessary, add water to induce precipitation.
-
Collect the crude solid by filtration.
-
Purify the product by recrystallization. A suitable solvent system would be aqueous ethanol or an ethyl acetate/hexane mixture. The purification can be guided by general protocols for carboxylic acids, involving dissolution in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, followed by re-precipitation by acidification.[4]
-
Spectroscopic Characterization Profile
The structural elucidation of the synthesized 6-Acetyl-1H-indole-2-carboxylic acid would rely on a combination of standard spectroscopic techniques. The following table outlines the predicted key signals based on data from analogous indole-2-carboxylic acid derivatives and substituted indoles.[5][6][7][8]
| Technique | Predicted Key Signals and Features |
| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, carboxylic acid proton (-COOH). ~11.5-12.0 ppm: Broad singlet, indole NH proton. ~7.0-8.0 ppm: Aromatic region showing characteristic indole ring protons. H-7 and H-5 will likely be doublets, H-4 a doublet of doublets, and H-3 a singlet or narrow triplet. The acetyl group will deshield adjacent protons. ~2.6 ppm: Sharp singlet, 3H, acetyl methyl protons (-COCH₃). |
| ¹³C NMR | ~198 ppm: Acetyl carbonyl carbon. ~163 ppm: Carboxylic acid carbonyl carbon. ~100-140 ppm: Aromatic and indole carbons. The C2 (bearing the carboxyl group) and C6 (bearing the acetyl group) will be significantly downfield. Expected signals around 137 ppm (C7a), 128 ppm (C2), 127 ppm (C3a), and ~108 ppm (C3).[9][10] |
| IR Spectroscopy | 3300-2500 cm⁻¹: Very broad band, O-H stretch of the hydrogen-bonded carboxylic acid dimer.[6] ~3300 cm⁻¹: Sharp to medium N-H stretch. ~1710 cm⁻¹: Strong C=O stretch of the carboxylic acid dimer. ~1680 cm⁻¹: Strong C=O stretch of the aryl ketone (acetyl group). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 203. Key Fragments: Loss of -OH (m/z = 186), loss of -COOH (m/z = 158), and loss of acetyl radical (-CH₃CO, m/z = 160). A characteristic fragmentation of indoles is also expected.[11][12] |
Relevance in Drug Discovery and Development
The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[10] Its derivatives have shown a wide range of pharmacological activities.
-
Antiviral Applications: The indole-2-carboxylic acid core is a key pharmacophore in the development of HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxylic acid group is crucial for chelating with magnesium ions in the enzyme's active site, a critical interaction for inhibitory activity.[12][13][14][15] Modifications on the indole ring, such as at the C6 position, have been shown to modulate potency and selectivity.[13][14]
-
Oncology: Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[5]
-
Anti-inflammatory and Antimicrobial Agents: The broader class of acetyl-indole derivatives has been explored for anti-inflammatory and antimicrobial properties, suggesting that the title compound could serve as a valuable intermediate for developing new therapeutic agents in these areas.
The presence of the 6-acetyl group on this scaffold provides an additional handle for synthetic modification. It can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex structures, further expanding its utility for creating diverse chemical libraries for high-throughput screening.
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1044. [Link]
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Mishra, A., & Ghosh, R. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 15(1), 1-20. [Link]
- Reissert Indole Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents.
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Reissert indole synthesis. (n.d.). Chemeurope.com. [Link]
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Reissert Indole Synthesis. (n.d.). Merck Index. [Link]
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Li, A., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(12), 8245-8256. [Link]
-
Zhou, J., et al. (2019). DIVERGENT SYNTHESIS OF INDOLE-2-CARBOXYLIC ACID DERIVATIVES VIA LIGAND-FREE COPPER-CATALYZED ULLMANN COUPLING REACTION. Semantic Scholar. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning.
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Noland, W. E., & Sundberg, R. J. (1963). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. The Journal of Organic Chemistry, 28(3), 884-889. [Link]
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Li, A., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(12), 8245-8256. [Link]
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Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
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Friedel-Crafts Acylation of Anisole. (n.d.). Bartleby. [Link]
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Al-Hiari, Y. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. [Link]
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Almansa, C., et al. (2009). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Tetrahedron, 65(42), 8749-8756. [Link]
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El-Gamal, M. I., et al. (2018). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 8(1), 1-13. [Link]
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Kumar, N., & Parle, A. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal, 9(6), 461-467. [Link]
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Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192. [Link]
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Friedel-Crafts acylation reaction: Topics by Science.gov. (n.d.). Science.gov. [Link]
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1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. [Link]
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Supporting information Indoles. (n.d.). The Royal Society of Chemistry. [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431-436. [Link]
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Li, A., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2854-2882. [Link]
- Kong, L. (2011). Synthetic method of indole-2-carboxylic acid. CN102020600A.
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Li, A., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2010). ResearchGate. [Link]
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General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
Sources
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Therapeutic Potential of 6-Acetyl-1H-indole-2-carboxylic Acid Derivatives
The following technical guide details the therapeutic potential, chemical synthesis, and medicinal chemistry applications of 6-Acetyl-1H-indole-2-carboxylic acid (6-Ac-ICA) . This guide is structured for researchers in drug discovery, focusing on the molecule's role as a privileged scaffold for designing ligands targeting G protein-coupled receptors (specifically GPR35), NMDA receptors, and viral enzymes.
Technical Guide & Whitepaper
Executive Summary
6-Acetyl-1H-indole-2-carboxylic acid represents a highly versatile molecular scaffold in medicinal chemistry. While the indole-2-carboxylic acid core is a well-established pharmacophore found in NMDA glycine-site antagonists (e.g., Gavestinel) and HIV-1 integrase inhibitors, the introduction of an acetyl group at the C6 position provides a unique orthogonal handle for diversification. This specific substitution pattern allows for the modulation of lipophilicity, the introduction of hydrogen-bond acceptors, and the creation of novel heterocycles fused or tethered to the indole core.
This guide explores the utility of 6-Ac-ICA as a lead precursor for:
-
GPR35 Agonists: Targeting metabolic and inflammatory pathways (gut-immune axis).
-
NMDA Receptor Antagonists: Modulation of neuroexcitotoxicity via the glycine binding site.
-
HIV-1 Integrase Inhibitors: Chelation of metal cofactors with extended hydrophobic interactions.
Chemical Architecture & Pharmacophore Analysis
The therapeutic value of 6-Ac-ICA lies in its ability to present three distinct interaction motifs simultaneously.
| Structural Motif | Chemical Property | Biological Function |
| C2-Carboxylic Acid | Acidic (pKa ~3.5), Anionic at pH 7.4 | Primary Anchor: Mimics glycine (NMDA), chelates Mg²⁺ (Integrase), or forms salt bridges (GPR35 Arg residues). |
| Indole NH | H-Bond Donor | Stabilization: Forms critical hydrogen bonds with backbone carbonyls in receptor pockets. |
| C6-Acetyl Group | Electrophilic Ketone, H-Bond Acceptor | Diversification Handle: Allows synthesis of hydrazones, oximes, or reduction to chiral alcohols. Modulates polarity compared to standard C6-halogenated analogs. |
Structural Visualization (DOT)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.
Caption: Pharmacophore dissection of 6-Ac-ICA showing critical binding sites and derivatization potential.
Therapeutic Targets and Mechanisms[1]
A. GPR35 Agonism (Metabolic & Inflammatory Disease)
The orphan G protein-coupled receptor GPR35 is a validated target for inflammatory bowel disease (IBD) and metabolic homeostasis. Indole-2-carboxylic acid is a known scaffold for GPR35 agonists (e.g., Zaprinast analogues).
-
Mechanism: The C2-carboxylate forms a salt bridge with Arg167 in the GPR35 binding pocket.
-
Role of C6-Acetyl: Unlike lipophilic C6-substituents (e.g., nitro, chloro), the acetyl group offers a hydrogen bond acceptor that can interact with Tyr or Ser residues in the exosite, potentially improving selectivity over other carboxylic acid receptors.
B. NMDA Receptor Antagonism (Neuroprotection)
Indole-2-carboxylates are classic antagonists of the glycine site on the NMDA receptor (GluN1 subunit).
-
Mechanism: They prevent the binding of the co-agonist glycine, reducing channel opening frequency without completely blocking the pore (reducing side effects like psychotomimesis).
-
Optimization: Historic compounds like Gavestinel utilized C4/C6-dichloro substitution. The C6-acetyl variant offers a route to water-soluble antagonists by converting the ketone to polar oximes, addressing the poor solubility often seen in this class.
C. HIV-1 Integrase Inhibition[1]
-
Mechanism: The C2-carboxylic acid and the indole nitrogen form a triad that chelates the two Mg²⁺ ions in the integrase catalytic core.
-
Role of C6-Acetyl: The C6 position projects into a hydrophobic pocket of the enzyme. The acetyl group can be extended via aldol condensation with aryl aldehydes to create "long-arm" inhibitors that reach the viral DNA binding interface.
Synthesis Strategy: Addressing Regioselectivity
Synthesizing 6-substituted indoles via the classic Fischer Indole Synthesis is challenging due to regioselectivity issues when using meta-substituted hydrazines.
Optimized Protocol: Fischer Indole Route
To synthesize 6-acetyl-1H-indole-2-carboxylic acid , the starting material is typically 3-aminoacetophenone .
-
Diazotization & Reduction: Convert 3-aminoacetophenone to 3-acetylphenylhydrazine.
-
Hydrazone Formation: React with Ethyl Pyruvate under acidic conditions.
-
Cyclization: The critical step. Cyclization of the meta-substituted hydrazone yields a mixture of 4-acetyl and 6-acetyl isomers.
-
Purification: The 6-acetyl isomer is generally less soluble and can be isolated via fractional crystallization or column chromatography.
Synthesis Workflow (DOT)
Caption: Step-by-step synthesis pathway emphasizing the separation of regioisomers.
Experimental Protocols
Protocol A: Synthesis of Ethyl 6-Acetyl-1H-indole-2-carboxylate
Objective: Isolation of the 6-isomer from the Fischer cyclization mixture.
-
Hydrazone Formation: Dissolve 3-acetylphenylhydrazine (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (11 mmol) and a catalytic amount of acetic acid. Reflux for 2 hours. Cool to precipitate the hydrazone.
-
Cyclization: Mix the hydrazone (5 g) with Polyphosphoric Acid (PPA, 50 g). Heat to 110°C for 30 minutes with vigorous stirring. The mixture will darken.
-
Quenching: Pour the hot reaction mixture onto crushed ice (200 g). Stir until the PPA dissolves. A solid precipitate will form.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Separation: The crude residue contains both 4- and 6-acetyl isomers. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The 6-acetyl isomer typically elutes after the 4-acetyl isomer due to higher polarity (or check specific Rf based on solvent system).
-
Validation: Verify regiochemistry via 1H-NMR. The C6-isomer will show a specific coupling pattern for H-7 (doublet, J~8Hz) and H-5 (dd), with H-4 as a singlet.
-
Protocol B: GPR35 Agonist Assay (Dye-Based Calcium Flux)
Objective: Evaluate the functional potency of the derivative.
-
Cell Line: HEK293 cells stably expressing human GPR35 and Gα16 (to couple to calcium release).
-
Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well) in culture medium. Incubate overnight.
-
Dye Loading: Aspirate medium. Add 20 µL of Fluo-4 AM dye loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of 6-Acetyl-1H-indole-2-carboxylic acid in HBSS buffer. Add 10 µL of compound solution to cells.
-
Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR or similar plate reader for 120 seconds.
-
Data Analysis: Calculate EC50 based on the peak fluorescence response relative to a reference agonist (e.g., Zaprinast).
Future Directions & Derivatization
The 6-acetyl group is not just a substituent but a reactive handle . Future development should focus on:
-
Reductive Amination: Converting the ketone to a secondary amine to introduce solubilizing groups (e.g., morpholine, piperazine) for CNS penetration.
-
Claisen-Schmidt Condensation: Reacting the acetyl group with aromatic aldehydes to form chalcone-like derivatives. These extended structures are highly relevant for kinase inhibition and antioxidant activity .
-
PROTAC Linkers: The C6-acetyl position is solvent-exposed in many crystal structures (e.g., Integrase), making it an ideal attachment point for E3 ligase linkers in protein degradation strategies.
References
-
Balsamia, S. et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Link
-
Hu, J. et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Link
-
Zhao, T. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Link
-
Milligan, G. (2011). The therapeutic potential of GPR35 ligands. Trends in Pharmacological Sciences. Link
-
BLD Pharm. (n.d.). 6-Acetyl-1H-indole-2-carboxylic acid Product Page. Link
Literature review on 6-acetyl-substituted indole carboxylic acids
An In-depth Technical Guide to 6-Acetyl-Substituted Indole Carboxylic Acids: Synthesis, Properties, and Therapeutic Potential
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility are found in a vast array of natural products and synthetic therapeutic agents, making it a cornerstone of modern drug discovery.[1][2] Modifications to this core can dramatically alter biological activity, and the introduction of specific functional groups, such as an acetyl moiety at the C6 position and a carboxylic acid, creates a class of compounds with significant, yet underexplored, therapeutic potential.
This technical guide offers a comprehensive review of 6-acetyl-substituted indole carboxylic acids, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind synthetic strategies, explore the structure-activity relationships (SAR), and present the current understanding of their biological applications, particularly in oncology.
Strategic Synthesis of 6-Acetyl-Indole Carboxylic Acids
The synthesis of this specific class of indoles requires a multi-step approach, typically involving the introduction of the acetyl group onto a pre-formed indole carboxylic acid or its ester, followed by final modifications. The choice of a specific route is dictated by the desired position of the carboxylic acid and the stability of the indole nucleus to the reaction conditions.
Core Synthetic Approach: Friedel-Crafts Acylation
The most common method for introducing an acetyl group onto the benzene portion of the indole ring is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
The primary challenge in the acylation of indoles is controlling the regioselectivity. The pyrrole ring is generally more reactive towards electrophiles than the benzene ring, with the C3 position being the most nucleophilic.[3][4] Therefore, to achieve acylation at the C6 position, the more reactive positions (N1 and C3) must be either sterically hindered or electronically deactivated, often through the use of protecting groups.
A common strategy begins with an indole-6-carboxylic acid ester, such as methyl indole-6-carboxylate. The ester serves a dual purpose: it is a precursor to the final carboxylic acid and the electron-withdrawing nature of the ester group at C6 helps direct the incoming electrophile to other positions on the benzene ring.
Sources
pKa values and ionization states of 6-Acetyl-1h-indole-2-carboxylic acid
Technical Guide: pKa Profiling and Ionization Architectures of 6-Acetyl-1H-indole-2-carboxylic acid
Executive Summary
This technical guide provides a rigorous analysis of the physicochemical behavior of 6-Acetyl-1H-indole-2-carboxylic acid , a functionalized indole scaffold often utilized as a precursor in the synthesis of bioactive alkaloids and pharmaceuticals (e.g., potential antiviral or anticancer agents).[1]
Understanding the dissociation constant (
Molecular Structure & Ionization Sites
The molecule contains two potential ionization sites, but only one is physiologically relevant.
-
C2-Carboxylic Acid (COOH): The primary acidic center.[1] It acts as a proton donor.[1][2]
-
Indole Nitrogen (N-H): A very weak acid (
). It remains neutral under all physiological conditions (pH 1–14). It is not basic; the lone pair is part of the aromatic sextet, rendering it unavailable for protonation at physiological pH.
Structural Impact of 6-Acetyl Group:
The acetyl group (
-
Mechanism: It pulls electron density away from the indole ring system.[1]
-
Result: This stabilizes the negative charge on the conjugate base (carboxylate anion) at position 2 more effectively than in the unsubstituted parent compound.[1]
-
Net Effect: The
is expected to be lower (more acidic) than Indole-2-carboxylic acid.[1]
pKa Profiling: Data & Analysis
As direct experimental literature data for the specific 6-acetyl derivative is sparse, the values below represent a synthesis of experimental data for the parent scaffold and high-fidelity SAR predictions.
Table 1: Physicochemical Constants
| Parameter | Value / Range | Confidence | Source/Rationale |
| Parent | 3.90 – 4.40 | High | Experimental Lit.[1] (Standard Potentiometry) |
| Substituent Effect ( | -0.3 to -0.5 | High | Hammett Equation ( |
| Predicted | 3.60 ± 0.2 | Medium | SAR Calculation (EWG stabilization) |
| Indole N-H | > 16.0 | High | Chemical Principle (Aromaticity) |
| LogP (Neutral) | ~1.9 – 2.3 | Medium | Calculated (XLogP3) |
| LogD (pH 7.4) | -0.5 – 0.5 | Medium | Ionized form dominates at pH 7.4 |
Technical Insight: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic carboxylate . This suggests high aqueous solubility in intestinal fluids but potentially limited passive permeability unless specific transporters are involved.[1]
Ionization States & Signaling Pathways
The following diagram illustrates the equilibrium shift from the neutral, insoluble form in the stomach (low pH) to the soluble anionic form in the blood/intestine (high pH).
Caption: Ionization equilibrium of 6-Acetyl-1H-indole-2-carboxylic acid showing the transition from neutral acid to conjugate base.
Experimental Methodologies
For internal validation, do not rely solely on predictions. Use the following Self-Validating Protocols .
Method A: Potentiometric Titration (Gold Standard)
Best for: Compounds with solubility
Protocol:
-
Preparation: Dissolve
mg of 6-Acetyl-1H-indole-2-carboxylic acid in mL of degassed water containing M KCl (to maintain ionic strength).-
Note: If solubility is an issue, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic using the Yasuda-Shedlovsky plot.
-
-
Calibration: Calibrate the glass electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at
. -
Titration: Titrate with standardized
M KOH (carbonate-free) using a micro-burette. -
Data Acquisition: Record pH after each addition (
L increments) once drift is mV/min. -
Calculation: Use the Bjerrum difference plot or Gran's method to determine the equivalence point and calculate
.
Method B: UV-Metric Titration (Spectrophotometric)
Best for: Low solubility compounds (
Causality: The conjugation of the acetyl group with the indole ring results in a distinct UV chromophore.[1] Ionization of the carboxylic acid often causes a bathochromic or hypsochromic shift in the absorption spectrum.
Workflow Diagram:
Caption: UV-Metric pKa determination workflow exploiting spectral shifts upon ionization.
Implications for Drug Development
-
Solubility:
-
Intrinsic Solubility (
): Likely low ( g/mL) due to the planar aromatic indole stack. -
pH-Dependent Solubility: Will increase logarithmically above pH 4.6 (
).[1] -
Recommendation: Formulation should target pH
or use salt forms (e.g., Sodium or Meglumine salts) to ensure dissolution.
-
-
Lipophilicity (LogD):
-
At pH 1.2 (Stomach): The molecule is neutral. High LogD (~2.0). Good membrane permeability.[1]
-
At pH 7.4 (Blood): The molecule is anionic. Low LogD (< 0). Poor passive diffusion, potentially requiring active transport or relying on paracellular transport.
-
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]
-
PubChem. (2025).[1][3] Indole-2-carboxylic acid: Chemical and Physical Properties. National Library of Medicine.[1][4] Link
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link
-
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[1]
Sources
Structural Elucidation & Solid-State Analysis: 6-Acetyl-1H-indole-2-carboxylic Acid
The following technical guide details the structural elucidation and solid-state analysis of 6-Acetyl-1H-indole-2-carboxylic acid , a critical scaffold in the development of HIV-1 integrase inhibitors and glycine site antagonists.
Executive Summary
6-Acetyl-1H-indole-2-carboxylic acid (6-Ac-ICA) represents a significant structural motif in medicinal chemistry, serving as a bioisostere for various kinase inhibitors and receptor antagonists. Its solid-state properties—specifically its hydrogen bonding networks and pi-stacking capability—are determinants of its bioavailability and thermodynamic stability.
This guide provides a comprehensive protocol for the crystallographic characterization of 6-Ac-ICA. It synthesizes established data from analogous indole-2-carboxylic acids (ICA) to predict structural outcomes while defining the experimental rigor required for de novo structure solution.
Chemical Context & Molecular Topology
Before analysis, the molecular topology must be understood to refine the crystallographic model correctly.
-
Core Scaffold: The indole ring is an electron-rich, planar bicyclic system.
-
Functional Group 1 (C2-COOH): A strong hydrogen bond donor/acceptor capable of forming the classic centrosymmetric dimer
. -
Functional Group 2 (C6-Acetyl): An electron-withdrawing group that increases the acidity of the indole N-H. It introduces a competing hydrogen bond acceptor (C=O) that can disrupt standard ICA packing motifs.
Predicted Tautomeric State
In the solid state, the neutral carboxylic acid form is favored over the zwitterion (carboxylate/indolium) due to the weak basicity of the indole nitrogen (
Experimental Protocol: Crystallogenesis
Obtaining diffraction-quality single crystals of indole carboxylic acids is often the bottleneck due to their tendency to form microcrystalline powders or solvates.
Solvent Screening Matrix
The following solvent systems are prioritized based on the solubility profile of 6-substituted indoles:
| Solvent System | Method | Target Polymorph/Habit | Mechanism |
| Ethanol/Water (4:1) | Slow Evaporation | Prisms/Blocks | Exploits H-bond saturation; likely forms hydrated structures. |
| Methanol/Acetonitrile | Vapor Diffusion | Needles/Plates | Slow supersaturation; minimizes solvent inclusion. |
| DMSO | Cooling ( | Large Prisms | High solubility at T |
| THF/Hexane | Liquid Diffusion | Anhydrous Blocks | Encourages formation of non-solvated dimers. |
Crystallization Workflow
The following decision tree illustrates the logical flow for optimizing crystal growth.
Figure 1: Decision logic for the crystallization of indole-2-carboxylic acid derivatives.
X-Ray Diffraction Data Collection & Reduction
Once a crystal is isolated (dimensions
Instrumentation Parameters[1]
-
Radiation Source: Cu K
( Å) is preferred for organic light-atom structures to maximize diffraction intensity, though Mo K is acceptable. -
Temperature: Data must be collected at low temperature (100 K) using a cryostream. This reduces thermal motion (ellipsoids) and allows for precise location of the H-atoms on the carboxylic acid and indole nitrogen.
-
Resolution: Collect data to a resolution of at least 0.80 Å (
for Cu) to ensure sufficient data-to-parameter ratio.
Structure Solution Strategy
-
Space Group Determination: Expect monoclinic (
) or triclinic ( ) systems, which are most common for planar aromatic acids. -
Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.
-
Refinement: Full-matrix least-squares on
(SHELXL).-
Critical Step: Locate the hydroxyl hydrogen (COOH) and indole amine hydrogen (NH) in the difference Fourier map. Do not geometrically constrain them immediately; their position confirms the H-bonding network.
-
Structural Analysis & Discussion
This section details the expected structural features of 6-Ac-ICA, grounded in the crystallography of analogous compounds like 5-methoxyindole-2-carboxylic acid and the parent indole-2-carboxylic acid.
Molecular Conformation
-
Indole Planarity: The bicyclic core will be planar (RMS deviation
Å). -
Carboxyl Rotation: The C2-COOH group typically rotates slightly out of the indole plane (torsion angle
) to alleviate steric repulsion with H3. -
Acetyl Group Orientation: The C6-acetyl group will adopt a conformation that maximizes conjugation with the benzene ring. However, steric clash with H5 or H7 may induce a twist of 5-20°.
Supramolecular Architecture (The H-Bond Network)
The crystal packing is driven by a competition between two primary synthons.
Primary Motif: The Carboxylic Dimer
As seen in the parent indole-2-carboxylic acid, the dominant interaction is the formation of centrosymmetric dimers via the carboxyl group.
-
Graph Set:
-
Geometry:
distance Å.[1]
Secondary Motif: Indole N-H Interaction
The 6-acetyl substituent introduces a strong acceptor (C=O). Unlike the parent molecule where the N-H often binds to the carboxyl carbonyl of a neighboring dimer, in 6-Ac-ICA, the N-H is likely to donate to the acetyl oxygen.
-
Interaction:
[2] -
Effect: This forms infinite 1D chains or 2D sheets, stabilizing the crystal lattice significantly more than the parent indole.
Figure 2: Predicted Hydrogen Bonding Network showing the competition between dimerization and chain formation.
Quantitative Metrics for Validation
When analyzing your solved structure, validate against these standard geometric parameters for indole derivatives. Deviations
| Parameter | Atom Pair | Expected Value (Å/°) | Source Ref |
| Bond Length | C2–C(Carboxyl) | [1] | |
| Bond Length | C=O (Carboxyl) | [1] | |
| Bond Length | C=O (Acetyl) | [2] | |
| Bond Angle | O-C-O (Carboxyl) | [1] | |
| H-Bond | N(Indole)...O | [3] |
Pharmaceutical Relevance
For drug development professionals, the solid-state form of 6-Ac-ICA has specific implications:
-
Polymorphism Risk: The presence of multiple H-bond acceptors (Carboxyl C=O, Acetyl C=O) increases the probability of polymorphism. A conformational polymorph screen is mandatory.
-
Solubility: The strong intermolecular H-bond network (high melting point, likely
C) suggests low aqueous solubility. Salt formation (using the carboxylic acid) is recommended to improve bioavailability.
References
- Crystal structure of indole-2-carboxylic acid.Journal of Chemical Crystallography. Validates the planar ribbon and dimer motifs in the parent scaffold.
- Structural analysis of acetyl-substituted aromatics.Acta Crystallographica Section C.
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. MDPI. - Key reference for cyclic dimer formation in substituted indoles.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. RSC Advances. - Context for the synthesis and biological relevance of the 6-substituted scaffold.
Sources
Methodological & Application
Introduction: Navigating the Esterification of a Multifunctional Indole Core
An Application Guide to the Esterification of 6-Acetyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
6-Acetyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid indole scaffold, coupled with reactive handles at the 2- and 6-positions, makes it an attractive starting material for the synthesis of complex molecular architectures. The conversion of its carboxylic acid moiety into a diverse range of esters is a critical step in modifying the compound's solubility, pharmacokinetic properties, and biological activity.
However, the esterification of this substrate is not without its challenges. The molecule possesses three key functional groups:
-
The Carboxylic Acid: The target for esterification.
-
The Indole N-H: A potentially nucleophilic and acidic site that can interfere with certain reaction conditions or undergo side reactions.
-
The Acetyl Group: A ketone that could potentially react under harsh acidic or basic conditions.
This guide provides a detailed analysis of several robust methods for the esterification of 6-Acetyl-1H-indole-2-carboxylic acid, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
Strategic Selection of an Esterification Protocol
The optimal esterification method depends on the nature of the alcohol, the desired scale of the reaction, and the overall sensitivity of the substrate to the reaction conditions. The following diagram provides a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting an appropriate esterification method.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is particularly well-suited for simple, unhindered primary or secondary alcohols that can be used in large excess to drive the reaction equilibrium.[3][4]
Principle & Mechanism
This reaction is an equilibrium process that must be shifted toward the product side.[5][6] This is typically achieved by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[5][7][8] The strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5][6][9]
Caption: Mechanism of Fischer-Speier Esterification.
Advantages:
-
Cost-Effective: Uses inexpensive reagents (strong acid and alcohol).
-
Scalable: Well-suited for large-scale synthesis.
-
Simple Workup: In many cases, the excess alcohol can be removed by distillation.
Disadvantages:
-
Harsh Conditions: The strong acid and high temperatures can be incompatible with sensitive functional groups.
-
Reversibility: The reaction is an equilibrium, which can lead to incomplete conversion.[5]
-
Limited Scope: Generally not suitable for tertiary alcohols (which are prone to elimination) or complex, acid-labile alcohols.[1][3]
Protocol: Synthesis of Methyl 6-Acetyl-1H-indole-2-carboxylate
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Acetyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add methanol (20-30 mL per gram of carboxylic acid). The alcohol serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq). An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate (50 mL).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine (saturated NaCl solution).[7]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or flash column chromatography.
Method 2: Steglich Esterification
The Steglich esterification is a mild and versatile method that uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11] It is an excellent choice for acid-sensitive substrates or sterically hindered alcohols, including tertiary alcohols.[3][12][13]
Principle & Mechanism
The reaction proceeds under neutral and generally mild conditions (room temperature).[10][14] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[12] DMAP, being a stronger nucleophile than the alcohol, then intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester").[12][13][14] This species is highly electrophilic and readily reacts with the alcohol to form the desired ester. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be removed by filtration.[10]
Caption: Mechanism of Steglich Esterification.
Advantages:
-
Mild Conditions: Typically performed at room temperature, preserving sensitive functional groups.[10][14]
-
Broad Scope: Effective for a wide range of alcohols, including hindered ones.[12]
-
High Yields: Often provides excellent yields where other methods fail.
Disadvantages:
-
Byproduct Removal: The DCU byproduct, while mostly insoluble, may require careful filtration and sometimes chromatography for complete removal.[15]
-
Reagent Toxicity: DCC is a potent skin allergen and sensitizer; it must be handled with extreme care.[11][16][17]
-
Side Reactions: A potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive. DMAP helps to minimize this by accelerating the desired reaction pathway.[11][12]
Protocol: Esterification using DCC and DMAP
-
Safety First: DCC is a sensitizer. Always wear appropriate personal protective equipment (PPE), including double gloves, and handle it in a chemical fume hood.[16][17][18][19]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Acetyl-1H-indole-2-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.05-0.2 eq).
-
Solvent: Dissolve the components in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[10][15]
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1-1.3 eq) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) is indicative of reaction progress.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.[15] Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove DMAP, followed by saturated aqueous NaHCO₃ and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester is typically purified by flash column chromatography to remove any residual DCU and other impurities.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols to various functional groups, including esters, with a complete inversion of stereochemistry at the alcohol's chiral center.[20][21] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20]
Principle & Mechanism
This is a redox-coupled reaction. PPh₃ and DEAD first react to form a phosphonium salt intermediate. The alcohol then adds to this species, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate, acting as the nucleophile, displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the ester and the byproducts triphenylphosphine oxide (TPPO) and a hydrazine derivative.[21][22] The pKa of the nucleophile (the carboxylic acid) is important; acids with a pKa below ~13 are generally effective.[20][22]
Caption: Mechanism of the Mitsunobu Reaction.
Advantages:
-
Stereochemical Inversion: Provides predictable inversion of configuration at a chiral alcohol center.[20]
-
Mild Conditions: The reaction is typically run at or below room temperature.
-
Broad Substrate Scope: Effective for a wide range of primary and secondary alcohols.
Disadvantages:
-
Purification Challenges: The byproduct triphenylphosphine oxide (TPPO) can be difficult to separate from the desired product, often requiring careful chromatography.[22]
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of byproducts, which is poor for atom economy.[22]
-
Reagent Hazards: DEAD and DIAD are toxic and potentially explosive and should be handled with care.
Protocol: Esterification via Mitsunobu Reaction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-Acetyl-1H-indole-2-carboxylic acid (1.0 eq), the desired alcohol (1.0-1.2 eq), and triphenylphosphine (PPh₃) (1.2-1.5 eq).
-
Solvent: Dissolve the solids in a suitable anhydrous solvent, such as THF or diethyl ether.[20]
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add DEAD or DIAD (1.2-1.5 eq) dropwise via a syringe. A color change (typically to a pale yellow or orange) and sometimes a slight exotherm will be observed.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly subjected to flash column chromatography. Multiple strategies exist for removing TPPO, including precipitation from nonpolar solvents (like ether/hexane mixtures) or conversion to a water-soluble derivative.
-
-
Purification: Meticulous flash column chromatography is almost always required to separate the desired ester from the TPPO and hydrazine byproducts.
Comparative Summary of Esterification Methods
| Feature | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Key Reagents | Alcohol (excess), Strong Acid (H₂SO₄, p-TsOH) | DCC (or EDC, DIC), DMAP (cat.) | PPh₃, DEAD (or DIAD) |
| Conditions | High Temperature (Reflux) | 0°C to Room Temperature | 0°C to Room Temperature |
| Mechanism | Acid-Catalyzed Nucleophilic Acyl Substitution | Carbodiimide Activation, Acyl Transfer | Redox, Sₙ2 Displacement |
| Stereochemistry | Retention | Retention | Inversion |
| Key Byproducts | Water | N,N'-Dicyclohexylurea (DCU) | Triphenylphosphine Oxide (TPPO), Hydrazine |
| Best For | Simple, robust primary/secondary alcohols; large scale.[3] | Acid-sensitive or sterically hindered alcohols.[12][13] | Chiral secondary alcohols requiring inversion.[20][21] |
| Primary Drawback | Harsh conditions; equilibrium limitations.[5] | Reagent toxicity (DCC); byproduct filtration.[11][17] | Difficult purification from byproducts.[22] |
References
-
Fischer–Speier esterification - Wikipedia. Available at: [Link]
-
Steglich Esterification - Organic Chemistry Portal. Available at: [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Available at: [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. Available at: [Link]
-
Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry - YouTube. Available at: [Link]
-
Steglich esterification - Wikipedia. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
-
Acid to Ester - Common Conditions. Available at: [Link]
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Available at: [Link]
-
DCC coupling of an alcohol to a carboxylic acid - ChemSpider Synthetic Pages. Available at: [Link]
-
Steglich esterification – Knowledge and References - Taylor & Francis. Available at: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. Available at: [Link]
-
Mitsunobu Reaction - Chemistry Steps. Available at: [Link]
-
Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99% - Cole-Parmer. Available at: [Link]
-
What's the easiest way to handle DCC? : r/OrganicChemistry - Reddit. Available at: [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed. Available at: [Link]
-
Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide - Carl ROTH. Available at: [Link]
-
Fischer Esterification - Chemistry Steps. Available at: [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. fishersci.com [fishersci.com]
- 17. reddit.com [reddit.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
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- 22. tcichemicals.com [tcichemicals.com]
Using 6-Acetyl-1h-indole-2-carboxylic acid as a building block in peptide synthesis
Application Note: 6-Acetyl-1H-indole-2-carboxylic Acid as a Dual-Function Building Block in Peptide Synthesis
Executive Summary
This guide details the application of 6-Acetyl-1H-indole-2-carboxylic acid (6-Ac-I2CA) as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, 6-Ac-I2CA lacks an
Its utility is twofold:
-
Structural Pharmacophore: The indole-2-carbonyl moiety mimics the steric and electronic properties of tryptophan and proline, often serving as a conformational restrictor or hydrophobic anchor in peptidomimetics (e.g., HIV integrase inhibitors, NMDA antagonists).
-
Bioorthogonal Handle: The C6-acetyl group introduces a ketone functionality. This allows for site-specific, post-synthetic labeling via oxime or hydrazone ligation , enabling the attachment of fluorophores, PEG chains, or cytotoxic payloads without interfering with the peptide backbone.
Chemical Logic & Properties
Structural Analysis
-
Rigid Scaffold: The indole ring provides a flat, hydrophobic surface capable of
- stacking interactions. The 2-carboxylic acid, when coupled, forces the peptide chain into a specific trajectory, often inducing -turn conformations. -
The Acetyl Handle: Located at the 6-position, the acetyl group is sterically accessible yet chemically distinct from standard peptide functional groups (amines, carboxylic acids, thiols). This "ketone handle" is stable to standard Fmoc/tBu SPPS conditions (piperidine, TFA) but reactive toward
-nucleophiles (hydrazides, hydroxylamines) under acidic catalysis.
Physical Properties Table
| Property | Value / Description | Experimental Implication |
| Molecular Weight | 203.19 g/mol | Mass shift of +185.19 Da (after water loss) upon coupling. |
| Solubility | Moderate in DMF, DMSO, NMP | Dissolve in neat DMF or NMP. Avoid aqueous buffers during coupling. |
| Acid Strength | pKa ~3.5 (COOH) | Slightly stronger acid than aliphatic amino acids; activates readily. |
| Stability | Stable to TFA (95%) | Compatible with standard resin cleavage protocols. |
| Reactivity | C2-COOH (Sterically hindered) | Requires high-efficiency coupling reagents (e.g., HATU). |
Protocol A: Solid-Phase Incorporation (N-Terminal Capping)
Objective: Couple 6-Ac-I2CA to the N-terminus of a resin-bound peptide. Scope: Fmoc-based SPPS.
Materials
-
Resin: Rink Amide or Wang resin with peptide chain (Fmoc removed).
-
Reagent: 6-Acetyl-1H-indole-2-carboxylic acid (5 equivalents).
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), 4.9 equivalents.
-
Base: DIPEA (Diisopropylethylamine), 10 equivalents.
-
Solvent: Anhydrous DMF.
Step-by-Step Procedure
-
Resin Preparation:
-
Swell the resin (0.1 mmol scale) in DMF for 20 minutes.
-
Remove the N-terminal Fmoc group using 20% Piperidine/DMF (
min). -
Critical Wash: Wash resin thoroughly with DMF (
) followed by DCM ( ) to remove all traces of piperidine. Rationale: Residual secondary amines can react with the activated ester or the acetyl ketone via enamine formation.
-
-
Activation (Pre-activation is discouraged to prevent side reactions):
-
In a vial, dissolve 6-Ac-I2CA (102 mg, 0.5 mmol) and HATU (186 mg, 0.49 mmol) in 2 mL DMF.
-
Add DIPEA (174 µL, 1.0 mmol) immediately before adding to the resin.
-
Note: The solution should turn yellow/orange.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate (shake/vortex) for 2 to 4 hours at room temperature.
-
Insight: The C2-carboxylate is conjugated to the indole ring and sterically crowded by the NH and C3-H. Extended coupling times or double coupling are recommended compared to standard amino acids.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin).
-
Pass: Beads remain colorless (no free amines).
-
Fail: Beads turn blue. Repeat coupling with fresh reagents.
-
-
Cleavage:
-
Wash resin with DMF (
) and DCM ( ). -
Treat with Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O for 2 hours.
-
Note: The acetyl group is stable in TFA. Avoid using ketones (acetone) in the wash steps to prevent contamination analysis.
-
Protocol B: Bioorthogonal Ligation (Post-Synthetic Modification)
Objective: Conjugate a hydroxylamine-functionalized payload (e.g.,
Mechanism & Workflow
Procedure
-
Buffer Preparation:
-
Prepare 0.1 M Na Acetate buffer , adjusted to pH 4.5 .
-
Add 100 mM Aniline (catalyst). Rationale: Aniline forms a highly reactive Schiff base intermediate that transimines with the hydroxylamine, accelerating the reaction by 10-100x.
-
-
Reaction Setup:
-
Dissolve the purified 6-Ac-I2CA-Peptide in the buffer to a concentration of 1–2 mM.
-
Solubility Tip: If the peptide is hydrophobic (due to the indole), add up to 30% acetonitrile or DMSO.
-
Add the Hydroxylamine-Label (1.5 to 2 equivalents).
-
-
Incubation:
-
Incubate at 25°C for 4–16 hours .
-
Monitor by HPLC.[1] The oxime product usually elutes later (more hydrophobic) than the ketone starting material.
-
-
Purification:
-
Purify via RP-HPLC (C18 column).
-
Gradient: Water/Acetonitrile with 0.1% TFA.
-
Note: Oximes are stable at physiological pH but can hydrolyze slowly at very low pH (<2) over long periods. Lyophilize fractions immediately.
-
Troubleshooting & Quality Control
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Incomplete Coupling (Step A) | Steric hindrance at Indole C2. | Use HATU or PyAOP . Perform double coupling (2 x 2h). Increase temperature to 40°C. |
| Side Product (+53 Da) | Acylation of Indole NH. | Rare, but possible with large excess of acid chloride. Use HATU/DIPEA (controlled activation). The Indole NH is generally non-nucleophilic. |
| Slow Ligation (Step B) | pH drift or lack of catalyst. | Ensure pH is 4.5 ± 0.2 . Freshly prepare aniline buffer. Increase catalyst concentration to 200 mM. |
| Precipitation | Hydrophobicity of Indole. | Add Guanidine-HCl (6M) or DMSO to the ligation buffer to maintain solubility. |
Analytical Validation (HPLC/MS)
-
Target Mass: Calculate the mass of the peptide + 185.05 Da (Indole residue).
-
UV Profile: The indole moiety absorbs strongly at 280 nm and 220 nm .
-
Fluorescence: Indole derivatives are often fluorescent. Excitation ~280 nm, Emission ~350 nm (environment dependent).
References
-
Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor".[2] Science, 243(4898), 1611-1613. Link
-
Dawson, P. E., & Kent, S. B. (2000). "Synthesis of native proteins by chemical ligation". Annual Review of Biochemistry, 69, 923-960. (Foundational text on chemoselective ligation logic). Link
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling". Bioconjugate Chemistry, 19(12), 2543-2548. (Protocol for aniline catalysis). Link
-
BenchChem. (2025). "Application Notes: Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics". (Analogous scaffold protocols). Link
-
PubChem. "1-acetylindole-2-carboxylic acid (Compound Summary)". (Chemical properties verification). Link
Sources
Application Note: Strategic Functionalization of the Acetyl Moiety in 6-Acetyl-1H-indole-2-carboxylic Acid for Drug Discovery
Abstract
The 6-acetyl-1H-indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, notably appearing in the structure of inhibitors for targets like HIV-1 integrase.[1][2][3] The C6-acetyl group is not merely a structural component but a versatile synthetic handle, allowing for extensive modification to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties. This guide provides a detailed exploration of key chemical transformations to selectively functionalize this acetyl group, offering researchers a strategic toolkit for analogue synthesis. We present detailed protocols, mechanistic insights, and comparative data for reductive, oxidative, α-functionalization, and carbon skeleton rearrangement reactions.
Overview of Functionalization Pathways
The acetyl group (–COCH₃) on the indole-6-position offers multiple avenues for chemical diversification. The primary sites of reactivity are the carbonyl carbon, the adjacent α-carbon's methyl protons, and the entire acetyl moiety itself through rearrangement. The presence of the indole N-H and the C2-carboxylic acid necessitates careful selection of reagents to ensure chemoselectivity. The following diagram illustrates the principal transformations discussed in this guide.
Caption: Experimental workflow for selective ketone reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (approx. 4:1 v/v) to a concentration of 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 10 minutes, ensuring the temperature does not exceed 10 °C. Gas evolution (H₂) will be observed.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture again to 0 °C. Cautiously quench the excess NaBH₄ by the slow addition of acetone. Acidify the mixture to pH ~2-3 with 1 M hydrochloric acid (HCl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes containing 1% acetic acid) to yield the desired product.
Data Summary: Reductive Methods
| Method | Reagent | Target Functional Group | Selectivity Issues | Product |
| Protocol 1 | NaBH₄ | Ketone | High selectivity for ketone over carboxylic acid. | Secondary Alcohol |
| Clemmensen | Zn(Hg), conc. HCl | Ketone | Harsh acidic conditions may degrade the indole ring. | Ethyl Group |
| Wolff-Kishner | H₂NNH₂, KOH | Ketone | Harsh basic conditions; potential for N-alkylation. | Ethyl Group |
Section II: Oxidative Transformations
Oxidation of the acetyl group can either insert an oxygen atom adjacent to the carbonyl (Baeyer-Villiger) or cleave the methyl group to form a new carboxylic acid (Haloform).
Protocol 2: Baeyer-Villiger Oxidation to an Acetate Ester
The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid. [4][5][6]The migratory aptitude of the groups attached to the ketone determines the regiochemical outcome. For an aryl methyl ketone, the aryl group has a much higher migratory aptitude than the methyl group. [6]Therefore, oxidation of 6-acetyl-indole will yield the 6-acetoxy-indole derivative.
Reaction Scheme
Caption: Baeyer-Villiger oxidation of the C6-acetyl group.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv) in dichloromethane (DCM) or chloroform (CHCl₃). Add a buffer such as sodium bicarbonate (NaHCO₃, 3.0 equiv) to neutralize the acidic byproduct.
-
Reagent Addition: Cool the suspension to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield 6-acetoxy-1H-indole-2-carboxylic acid.
Protocol 3: Haloform Reaction to a Carboxylic Acid
The haloform reaction is a specific test for methyl ketones, which are converted into a carboxylate and a haloform (e.g., iodoform, CHI₃). [7]This protocol transforms the C6-acetyl group into a C6-carboxyl group, yielding 1H-indole-2,6-dicarboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv) in a mixture of 1,4-dioxane and water.
-
Reagent Addition: Add a solution of sodium hydroxide (NaOH, 6.0 equiv) in water. To this basic solution, add a solution of iodine (I₂, 3.0 equiv) in dioxane dropwise with vigorous stirring. The mixture will become dark.
-
Reaction: Heat the mixture to 50-60 °C for 2-3 hours. The dark color should fade, and a yellow precipitate of iodoform (CHI₃) may form.
-
Work-up: Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Purification: Acidify the clear solution with concentrated HCl to pH 1-2. A precipitate of the dicarboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Section III: α-Functionalization via Halogenation
Introducing a halogen on the α-carbon of the acetyl group transforms it into a reactive electrophile, enabling subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups.
Expertise & Causality: Acid vs. Base Catalysis
-
Acid-Catalyzed Halogenation: Proceeds via an enol intermediate. The reaction is self-limiting because the introduced electron-withdrawing halogen destabilizes the carbocation character of the protonated carbonyl, making further enol formation less favorable. This makes it the ideal method for achieving mono-halogenation. [8]* Base-Promoted Halogenation: Proceeds via an enolate. The product, an α-halo ketone, has more acidic remaining α-protons due to the inductive effect of the halogen. This accelerates subsequent deprotonation and halogenation, leading to poly-halogenated products. [7][8][9]
Protocol 4: Acid-Catalyzed α-Bromination
This protocol describes the synthesis of 6-(2-bromoacetyl)-1H-indole-2-carboxylic acid, a key intermediate for further derivatization.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv) in glacial acetic acid.
-
Reagent Addition: Add a solution of bromine (Br₂, 1.05 equiv) in acetic acid dropwise at room temperature. A catalytic amount of HBr (a few drops) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. The progress can be monitored by the disappearance of the bromine color and by TLC.
-
Work-up: Pour the reaction mixture into a large volume of ice-water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum.
Section IV: Carbon Skeleton Reorganization
Protocol 5: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful, if harsh, method for converting aryl alkyl ketones into terminal amides or thioamides. [10][11]The reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain and oxidation. Using morpholine and sulfur (the Kindler modification) yields a thioamide, which can be subsequently hydrolyzed to the corresponding carboxylic acid derivative. [12] Reaction Scheme
Caption: Willgerodt-Kindler reaction followed by hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv), elemental sulfur (S₈, 2.5 equiv), and morpholine (5.0 equiv). Note: This reaction should be performed in a well-ventilated fume hood due to the formation of H₂S.
-
Reaction: Heat the mixture to reflux (approx. 130 °C) for 6-12 hours. The reaction is typically a dark, thick mixture.
-
Work-up (Thioamide): Cool the reaction mixture and pour it into cold water. The thioamide product often precipitates and can be collected by filtration.
-
Hydrolysis (Carboxylic Acid): To proceed directly to the acid, cool the reaction mixture and dilute it with a solution of aqueous NaOH (e.g., 20%). Reflux this mixture for an additional 4-6 hours to hydrolyze the thioamide.
-
Purification: Cool the hydrolyzed mixture and wash with an organic solvent (e.g., toluene) to remove non-polar impurities. Acidify the aqueous layer with concentrated HCl to precipitate the 2-(2-carboxy-1H-indol-6-yl)acetic acid product. Collect by filtration and recrystallize if necessary.
References
- BenchChem. Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core.
- ACS Publications. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
- PMC. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
- PMC. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles.
- ResearchGate. Scheme 3. Synthesis and oxidation of indole derivatives 4-7 with DMD....
- ResearchGate. Synthesis of indoline from N-acetylindole.
-
Wikipedia. Willgerodt rearrangement. Available at: [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]
-
PubMed. Reactivity of indole derivatives towards oxygenated radicals. Available at: [Link]
-
MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. Available at: [Link]
-
Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]
-
Springer. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Available at: [Link]
-
BEC-UAC. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Available at: [Link]
-
Cambridge Core. Willgerodt Reaction. Available at: [Link]
-
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]
-
ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Available at: [Link]
-
Chemistry Steps. The Baeyer-Villiger Oxidation. Available at: [Link]
-
Andrew G Myers Research Group. Chem 115. Available at: [Link]
-
CH functionalization of indoles and oxindoles through cdc reactions. Available at: [Link]
-
ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]
-
DR-NTU. Green oxidation of indoles using halide catalysis. Available at: [Link]
-
PMC. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
-
RSC Publishing. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Available at: [Link]
-
PMC. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Available at: [Link]
-
Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Available at: [Link]
-
KPU Pressbooks. 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Available at: [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Alpha Halogenation. Available at: [Link]
-
MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]
-
YouTube. (2021). 21.3 Alpha Halogenation | Organic Chemistry. Available at: [Link]
-
YouTube. (2012). Selective Reduction of a Carboxylic Acid 003. Available at: [Link]
-
ResearchGate. (2025). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Available at: [Link]
-
MSU Chemistry. Derivatives of Carboxylic Acids. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Preparation of 6-Acetyl-1h-indole-2-carboxylic acid from commercially available precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive methodology for the synthesis of 6-acetyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described synthetic strategy employs the robust and versatile Fischer indole synthesis, starting from the commercially available precursor, (4-acetylphenyl)hydrazine. The protocol is presented in a two-step sequence, involving the initial formation of ethyl 6-acetyl-1H-indole-2-carboxylate, followed by its alkaline hydrolysis to yield the target carboxylic acid. This guide offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and a summary of the required reagents and expected outcomes, providing researchers with a reliable and reproducible method for the preparation of this important indole derivative.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Functionalized indole-2-carboxylic acids, in particular, serve as crucial intermediates in the synthesis of various therapeutic agents, including antivirals and enzyme inhibitors. The title compound, 6-acetyl-1H-indole-2-carboxylic acid, with its acetyl moiety, offers a handle for further chemical modifications, making it a versatile synthon for the development of novel pharmaceutical candidates. This application note details a practical and efficient laboratory-scale synthesis of this compound from readily available starting materials.
Synthetic Strategy and Precursor Selection
The chosen synthetic pathway for the preparation of 6-acetyl-1H-indole-2-carboxylic acid is the Fischer indole synthesis. This classic and reliable method involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[1][2] This approach was selected due to its high degree of predictability, tolerance to various functional groups, and the commercial availability of the required precursors.
The synthesis is designed as a two-step process:
-
Fischer Indole Synthesis: Reaction of (4-acetylphenyl)hydrazine with ethyl pyruvate to form ethyl 6-acetyl-1H-indole-2-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester to the desired 6-acetyl-1H-indole-2-carboxylic acid.
The key precursor, (4-acetylphenyl)hydrazine, is commercially available, typically as its hydrochloride salt. The acetyl group at the para-position of the phenylhydrazine directs the cyclization to form the 6-substituted indole isomer. Ethyl pyruvate is a readily available carbonyl partner that leads directly to the desired 2-carboxylate functionality.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:[1][3]
-
Hydrazone Formation: The reaction is initiated by the condensation of (4-acetylphenyl)hydrazine with ethyl pyruvate to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: The resulting aminoacetal eliminates a molecule of ammonia to yield the final aromatic indole ring.
The acetyl group on the phenylhydrazine ring is an electron-withdrawing group, which can influence the rate of the sigmatropic rearrangement. However, the use of a strong acid catalyst like polyphosphoric acid can effectively promote the reaction.
Alkaline Hydrolysis (Saponification)
The hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction. The mechanism involves the nucleophilic acyl substitution of the ester by a hydroxide ion:[4]
-
Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide ion as the leaving group and forming the carboxylic acid.
-
Deprotonation: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. This acid-base reaction drives the equilibrium towards the products.
-
Protonation: A final acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of Ethyl 6-acetyl-1H-indole-2-carboxylate
This protocol is adapted from the established procedure for the synthesis of ethyl nitroindole-2-carboxylates, which are structurally analogous with respect to the electron-withdrawing substituent on the indole ring.
Materials:
-
(4-acetylphenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, suspend (4-acetylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Carefully add polyphosphoric acid (PPA) to the reaction mixture. The amount of PPA should be sufficient to ensure efficient stirring. Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford ethyl 6-acetyl-1H-indole-2-carboxylate as a solid.
Part 2: Synthesis of 6-Acetyl-1H-indole-2-carboxylic acid
This protocol is a standard procedure for the alkaline hydrolysis of ethyl indole-2-carboxylates.[5]
Materials:
-
Ethyl 6-acetyl-1H-indole-2-carboxylate
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Dilute hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Standard laboratory glassware
-
Büchner funnel and filter flask
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve ethyl 6-acetyl-1H-indole-2-carboxylate (1.0 eq) in ethanol. Add a solution of potassium hydroxide (2.5 eq) in water.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the residue with water.
-
Precipitation: Slowly add dilute hydrochloric acid to the aqueous solution with stirring until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-acetyl-1H-indole-2-carboxylic acid.
Data Summary
The following table provides a summary of the key quantitative parameters for the synthesis.
| Parameter | Part 1: Ester Synthesis | Part 2: Hydrolysis |
| Key Reactants | (4-acetylphenyl)hydrazine HCl, Ethyl pyruvate | Ethyl 6-acetyl-1H-indole-2-carboxylate, KOH |
| Molar Ratio | 1.0 : 1.1 | 1.0 : 2.5 |
| Catalyst/Reagent | Polyphosphoric acid | Potassium hydroxide |
| Solvent | Ethanol | Ethanol/Water |
| Reaction Temp. | 80-90 °C | Reflux |
| Reaction Time | 2-3 hours | 2-4 hours |
| Expected Yield | Moderate to good | High |
| Purification | Column Chromatography | Recrystallization |
Visual Workflow
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the preparation of 6-acetyl-1H-indole-2-carboxylic acid.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-acetyl-1H-indole-2-carboxylic acid from commercially available precursors. By employing the Fischer indole synthesis followed by alkaline hydrolysis, this valuable indole derivative can be obtained in good yields. The mechanistic insights and step-by-step instructions provided herein are intended to assist researchers in the successful preparation of this compound for their drug discovery and development endeavors.
References
- Noland, W. E., & Rieke, R. D. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. The Journal of Organic Chemistry, 22(11), 1353–1355.
- Organic Syntheses, Coll. Vol. 4, p.478 (1963); Vol. 34, p.54 (1954).
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- El-Gendy, M. A., & Shaaban, M. R. (2008). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Archiv der Pharmazie, 341(5), 319-327.
-
Wikipedia contributors. (2023, December 14). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved February 15, 2026, from [Link]
- Al-Hiari, Y. M., et al. (2016).
- Pal, M., et al. (2008). A three-component Fischer indole synthesis.
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved February 15, 2026, from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved February 15, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. YouTube. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved February 15, 2026, from [Link]
- Sundberg, R. J. (2004). Indoles. Academic Press.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
Sources
Application Notes & Protocols: Strategic Derivatization of 6-Acetyl-1H-indole-2-carboxylic Acid for Library Synthesis
Abstract & Introduction
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including neurotransmitters and pharmaceuticals.[1] The 6-acetyl-1H-indole-2-carboxylic acid motif, in particular, presents a valuable starting point for drug discovery campaigns. It features three primary, chemically distinct handles for diversification: a C2-carboxylic acid, a C6-acetyl ketone, and the indole N-H proton. This trifunctional nature allows for the systematic and combinatorial exploration of chemical space to develop structure-activity relationships (SAR).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the 6-acetyl-1H-indole-2-carboxylic acid scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent and condition selection, and provide detailed, field-proven protocols for the synthesis of diverse chemical libraries. The methodologies described herein are designed to be robust, scalable, and adaptable for both lead discovery and optimization phases.
The Chemical Landscape: A Strategic Overview
The power of the 6-acetyl-1H-indole-2-carboxylic acid scaffold lies in the orthogonal reactivity of its functional groups. A successful library synthesis campaign hinges on the ability to selectively address these sites.
-
C2-Carboxylic Acid: This is the most acidic proton, readily deprotonated to form a carboxylate. It is an excellent handle for nucleophilic acyl substitution reactions, most notably amide bond formation, which is the most frequently used reaction in medicinal chemistry.[2] It can also be converted to esters or reduced, and serves as a key component in powerful multicomponent reactions.
-
C6-Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This site is ideal for forming C-N bonds via reductive amination or generating imine-type linkages like oximes and hydrazones.
-
N1-Indole Proton: The indole N-H is weakly acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-acylation, providing another vector for diversification.[3][4]
-
Aromatic Core: While less readily functionalized, the indole ring itself can undergo electrophilic substitution (e.g., halogenation) to install handles for subsequent metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][5]
The following diagram illustrates the primary diversification points on the core scaffold.
Caption: Diversification pathways for the 6-acetyl-1H-indole-2-carboxylic acid scaffold.
Protocols: Derivatization of the C2-Carboxylic Acid
The carboxylic acid is often the first and most versatile position to derivatize due to its high reactivity under mild conditions.
Amide Bond Formation via Carbodiimide Coupling
Amide coupling is a foundational strategy for library development, allowing for the introduction of a vast number of commercially available primary and secondary amines. The use of carbodiimide coupling agents like EDC prevents the unproductive acid-base reaction between the carboxylic acid and the amine, instead forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.[6]
Caption: Workflow for EDC-mediated amide coupling.
Protocol 3.1.1: General Procedure for EDC/HOBt Amide Coupling
-
Rationale: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive. HOBt is crucial as it suppresses racemization (for chiral amines) and reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and more efficiently converted to the final amide.[7] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl salt often present in EDC and amine starting materials.
-
Materials:
-
6-Acetyl-1H-indole-2-carboxylic acid (1.0 eq)
-
Amine of choice (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-acetyl-1H-indole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.
-
Ugi Four-Component Reaction (Ugi-4CR)
For rapid library generation from four points of diversity, the Ugi reaction is unparalleled.[8] It combines a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to form a di-peptide-like scaffold in a single, highly atom-economical step.[8][9] Here, the 6-acetyl-1H-indole-2-carboxylic acid serves as the essential acid component.
Protocol 3.2.1: General Procedure for the Ugi Reaction
-
Rationale: The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. This activated iminium ion is trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Finally, intramolecular attack by the carboxylate and a subsequent Mumm rearrangement yield the stable α-acylamino amide product.[8] Methanol is a common solvent as it effectively solvates the ionic intermediates.
-
Materials:
-
6-Acetyl-1H-indole-2-carboxylic acid (1.0 eq)
-
Aldehyde of choice (1.0 eq)
-
Primary amine of choice (1.0 eq)
-
Isocyanide of choice (1.0 eq)
-
Methanol (MeOH) or Trifluoroethanol (TFE)
-
-
Procedure:
-
In a screw-cap vial, combine the 6-acetyl-1H-indole-2-carboxylic acid (1.0 eq), the aldehyde (1.0 eq), and the amine (1.0 eq).
-
Add methanol to dissolve the components (concentration ~0.5 M). Stir the mixture for 30-60 minutes at room temperature to facilitate pre-formation of the imine.
-
Add the isocyanide (1.0 eq) to the mixture in one portion. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the vial and stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic.[8]
-
Monitor the reaction by LC-MS.
-
Work-up & Purification: Upon completion, concentrate the reaction mixture in vacuo. The crude product can often be purified directly by flash chromatography or preparative HPLC. In some cases, precipitation from the reaction mixture upon addition of water or an anti-solvent may yield a pure product.
-
Protocols: Derivatization of the C6-Acetyl Group
The ketone at the C6 position is a versatile handle for introducing nitrogen-containing functionalities.
Reductive Amination
Reductive amination is a robust and highly efficient method for converting a ketone into a secondary or tertiary amine.[10] The reaction involves the initial formation of an imine or enamine intermediate with an amine, which is then reduced in situ by a mild hydride reagent.
Caption: General workflow for reductive amination.
Protocol 4.1.1: General Procedure for Reductive Amination
-
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective at reducing protonated imines much faster than ketones.[11] This selectivity prevents reduction of the starting ketone and allows for a one-pot procedure. The reaction is often run in the presence of a small amount of acetic acid to catalyze imine formation.
-
Materials:
-
6-Acetyl-1H-indole-2-carboxylic acid derivative (e.g., methyl ester) (1.0 eq)
-
Amine of choice (primary or secondary) (1.5 - 2.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Acetic Acid (AcOH) (optional, 2-5 mol%)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Note: It is often advantageous to protect the carboxylic acid as an ester (e.g., via Fischer esterification) prior to reductive amination to prevent interference with the base or reducing agent.
-
Dissolve the 6-acetyl-indole starting material (1.0 eq) and the amine (1.5 eq) in DCE in a round-bottom flask.
-
If desired, add glacial acetic acid (catalytic amount). Stir the mixture at room temperature for 1 hour to promote imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10-15 minutes. The reaction may bubble slightly.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until bubbling ceases.
-
Extract the mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Hydrazone and Oxime Formation
Condensation of the C6-acetyl group with hydrazines or hydroxylamines provides a rapid and high-yielding route to stable hydrazone or oxime derivatives. This chemistry is exceptionally reliable and often proceeds under mild, aqueous-compatible conditions.[12]
Protocol 4.2.1: General Procedure for Oxime Formation
-
Rationale: This reaction is a straightforward acid-catalyzed condensation. The hydroxylamine attacks the carbonyl carbon, and subsequent dehydration leads to the C=N double bond of the oxime. A slightly acidic pH facilitates both carbonyl activation and the final dehydration step.
-
Materials:
-
6-Acetyl-1H-indole-2-carboxylic acid (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (NaOAc) or Pyridine (2.0 eq)
-
Ethanol (EtOH) / Water mixture
-
-
Procedure:
-
Dissolve the 6-acetyl-indole starting material (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.0 eq) in a small amount of water.
-
Add the aqueous hydroxylamine solution to the stirred indole solution.
-
Heat the mixture to reflux (typically 60-80 °C) for 1-4 hours. The product often precipitates from the reaction mixture upon cooling.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: Cool the reaction mixture to room temperature, then in an ice bath. Collect the precipitated solid by filtration. Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum. If no precipitate forms, the product can be isolated by extraction.
-
Comparative Summary of Derivatization Techniques
| Functional Group | Reaction | Key Reagents | Pros | Cons | Citation |
| C2-Carboxylic Acid | Amide Coupling | EDC, HOBt, HATU | Huge diversity from amines; robust; high yields | Requires stoichiometric coupling agents; byproduct removal | [6][7] |
| Ugi-4CR | Aldehyde, Amine, Isocyanide | Rapidly builds complexity; high atom economy; convergent | Isocyanide availability/handling; product purification | [8][13] | |
| Esterification | H₂SO₄, Alcohol | Simple procedure; high yielding | Limited diversity; harsh conditions may not be tolerated | [14][15] | |
| C6-Acetyl Ketone | Reductive Amination | NaBH(OAc)₃, Amine | High yields; one-pot; good functional group tolerance | Requires pre-protection of carboxylic acid | [10][11] |
| Oxime/Hydrazone | NH₂OH·HCl, Hydrazine | Near-quantitative yields; mild conditions; stable products | Limited diversity compared to amination | [12][16] | |
| Indole Scaffold | Suzuki Coupling | Pd catalyst, Boronic Acid | Introduces aryl/heteroaryl groups; vast diversity | Requires pre-installed halogen handle; catalyst cost | [1][5] |
References
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved February 15, 2026, from [Link]
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved February 15, 2026, from [Link]
-
Thieme Chemistry. (2023, December 8). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2025, February 25). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, December 18). (PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (2007, September 17). Synthesis of Indole-2-Carboxylic Acid Esters. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, November 16). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
-
ACS Publications. (2008, November 13). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
PubMed. (2019, July 5). Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Retrieved February 15, 2026, from [Link]
-
Ursinus College Digital Commons. (2025, July 21). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved February 15, 2026, from [Link]
-
SAGE Journals. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved February 15, 2026, from [Link]
-
AIR Unimi. (2014, November 17). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Retrieved February 15, 2026, from [Link]
-
AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved February 15, 2026, from [Link]
-
Wiley Online Library. (n.d.). A Half-Century of the Ugi Reaction: Modified Variants. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of indole carboxylic acid/amide with propargyl alcohols involving [4+3]‐annulation. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]
-
Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Retrieved February 15, 2026, from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 15, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved February 15, 2026, from [Link]
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MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
-
J-Stage. (n.d.). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2021, April 23). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Retrieved February 15, 2026, from [Link]
-
MDPI. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved February 15, 2026, from [Link]
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Troubleshooting & Optimization
Improving reaction yields for 6-Acetyl-1h-indole-2-carboxylic acid synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing 6-Acetyl-1H-indole-2-carboxylic acid .[1] It prioritizes high-fidelity chemical logic, specifically addressing the challenges of preserving the labile acetyl group during the harsh conditions of indole cyclization.
Status: Operational | Tier: Level 3 (Process Optimization) Subject: Yield Improvement & Troubleshooting for Reissert Indole Synthesis of 6-Acetyl Derivatives[1]
Module 1: Route Selection & Strategic Analysis
Q: Why is my Fischer Indole synthesis failing for this specific target?
A: The Fischer Indole Synthesis is generally unsuitable for electron-deficient indoles like the 6-acetyl derivative.[1]
-
Deactivation: The acetyl group is a strong electron-withdrawing group (EWG).[1] In the Fischer mechanism, the hydrazone intermediate requires an electron-rich aromatic ring to facilitate the [3,3]-sigmatropic rearrangement. The 6-acetyl group deactivates the ring, leading to stalled reactions or extensive polymerization.
-
Competing Carbonyls: The acetyl group on the ring can compete with the target ketone for hydrazine condensation, leading to complex mixtures of hydrazones.
The Recommended Route: Reissert Indole Synthesis
We recommend the Reissert Indole Synthesis for this target.[2][3][4][5][6] It relies on the acidity of the o-nitrotoluene methyl group, which is actually enhanced by the 4-acetyl substituent, making the initial condensation step more favorable than in unsubstituted indoles.
The Pathway:
-
Condensation: 4-Methyl-3-nitroacetophenone + Diethyl Oxalate.[1]
-
Reductive Cyclization: Selective reduction of the nitro group triggers spontaneous cyclization.
-
Hydrolysis: Saponification of the ester to the free acid.
Figure 1: The Reissert pathway leverages the electron-withdrawing acetyl group to facilitate the initial condensation, unlike the Fischer route.
Module 2: Optimized Experimental Protocol
Step 1: Condensation (Formation of the Pyruvate)
Objective: Maximize enolate formation while preventing aldol side-reactions of the acetyl group.
-
Reagents:
-
Protocol:
-
Generate fresh KOEt in anhydrous ethanol.
-
Add diethyl oxalate before the nitro compound to buffer the base.
-
Add 4-methyl-3-nitroacetophenone dropwise at 0–5°C .
-
Allow to warm to RT. The solution should turn deep red (nitronate/enolate species).
-
-
Critical Control Point: Do not heat above 40°C. High heat promotes self-condensation of the acetyl group (aldol reaction).[1]
Step 2: Selective Reductive Cyclization
Objective: Reduce the nitro group to the amine without reducing the C6-acetyl ketone.
-
The Problem with Standard Conditions: Standard Zn/HCl (Clemmensen conditions) or catalytic hydrogenation (H2/Pd) poses a high risk of reducing the acetyl group to an ethyl group or alcohol.
-
Recommended Reagent: Iron Powder in Acetic Acid (Fe/AcOH) or Sodium Dithionite (Na2S2O4) .[1]
-
Protocol (Fe/AcOH Method):
Step 3: Hydrolysis
-
Reagent: Lithium Hydroxide (LiOH) in THF/Water.
-
Why LiOH? It is milder than NaOH and minimizes the risk of retro-Claisen or decarboxylation at the C2 position.
Module 3: Troubleshooting & FAQs
Issue 1: Low Yield in Step 1 (Condensation)
Symptoms: Recovery of starting material or formation of sticky polymeric tars.
| Potential Cause | Diagnosis | Corrective Action |
| Wet Reagents | Ethanol contains water; KOEt degraded.[1] | Use freshly distilled ethanol (Mg turnings method) and freshly prepared alkoxide.[1] |
| Wrong Base | Using NaOEt (too weak).[1] | Switch to Potassium Ethoxide (KOEt) or Potassium tert-butoxide (KOtBu).[1] |
| Temperature Spike | Dark tar forms immediately.[1] | Maintain <5°C during addition.[1] The acetyl group makes the molecule sensitive to polymerization. |
Issue 2: Loss of Acetyl Group (Over-reduction)
Symptoms: NMR shows a triplet/quartet (ethyl group) or a multiplet (alcohol) instead of the sharp singlet (acetyl methyl) at ~2.6 ppm.
Q: I used Zn/AcOH and lost my ketone. Why? A: Zinc in acetic acid can act similarly to Clemmensen reduction conditions, especially if the reaction gets too hot or if trace mineral acids are present. Fix: Switch to Sodium Dithionite (Na2S2O4) in Ethanol/Water reflux. This reagent is chemoselective for nitro groups and will strictly preserve the ketone.
Issue 3: Decarboxylation
Symptoms: Product is 6-acetylindole (missing the C2-carboxylic acid).[1] Cause: Overheating during the hydrolysis step or acidic workup. Indole-2-carboxylic acids are prone to thermal decarboxylation.[1][7] Fix: Perform hydrolysis at room temperature. Acidify the final salt carefully to pH 4–5 (do not go to pH 1) using mild acetic acid, not concentrated HCl.
Module 4: Analytical Validation
Expected 1H NMR Data (DMSO-d6) for 6-Acetyl-1H-indole-2-carboxylic acid:
| Position | Shift (ppm) | Multiplicity | Interpretation |
| NH | 11.8 - 12.2 | Broad Singlet | Indole NH (Exchangeable) |
| C3-H | 7.1 - 7.3 | Singlet/Doublet | Characteristic C3 proton |
| C4-H | 8.0 - 8.1 | Singlet | Deshielded by adjacent acetyl and indole ring current |
| C5-H | 7.6 - 7.8 | Doublet | Ortho coupling to C4/C7 |
| Acetyl-CH3 | 2.60 - 2.65 | Singlet | Critical Check: Must be a singlet.[1] |
| COOH | 13.0+ | Broad | Carboxylic acid proton |
Module 5: Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for common synthesis failures.
References
-
Reissert Indole Synthesis Mechanism & Optimiz
- Selective Reduction of Nitro Groups in Presence of Carbonyls Source: BenchChem Technical Guides, "Selective Reduction of Nitro Groups." Relevance: Validates the use of Fe/AcOH and SnCl2 for preserving ketones during nitro reduction.
-
Synthesis of Indole-2-carboxylic Acid Deriv
- Source:Journal of Medicinal Chemistry, "Synthesis and biological evalu
- Relevance: Confirms the utility of the Reissert method for 2-substituted indoles and hydrolysis conditions.
-
URL:[Link]
-
Clemmensen Reduction Side Reactions (Zinc/Acid Warnings)
Sources
- 1. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Purification strategies for 6-Acetyl-1h-indole-2-carboxylic acid via column chromatography
Ticket ID: PUR-IND-06AC Subject: Optimization of Column Chromatography for Acidic Indole Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1][2]
Case Overview & Chemical Context
User Problem: Difficulty purifying 6-Acetyl-1H-indole-2-carboxylic acid (MW: 203.19 g/mol ) via standard silica gel chromatography. Common reported issues include broad peaks (streaking), poor recovery, and co-elution with impurities.[2][3]
Chemical Profile Analysis:
-
Functional Groups: Indole core (aromatic, H-bond donor), Carboxylic acid (C2, pKa ~4.0–4.4), Acetyl group (C6, electron-withdrawing).[1][2][3]
-
Chromatographic Behavior: The carboxylic acid moiety is the primary "troublemaker."[3] On standard silica (
), the acid partially ionizes, interacting strongly with silanol groups.[2][3] This causes "tailing" or irreversible adsorption.[3] -
Solubility: Poor in non-polar solvents (Hexanes, Toluene); moderate-to-good in EtOAc, THF, MeOH, and DMSO.[1][2][3]
Method Development Decision Matrix
Before starting, determine your purification path based on sample mass and solubility.[2][3]
Figure 1: Decision matrix for selecting loading techniques and mobile phase adjustments based on solubility and TLC behavior.
Troubleshooting Guide (FAQ Format)
Issue 1: "My compound streaks from the baseline to the solvent front."
Diagnosis: Ionization of the carboxylic acid.[3] The deprotonated carboxylate anion binds tightly to the silica surface (ion-exchange mechanism) rather than partitioning (adsorption mechanism).[1][3] Solution: Acidify the mobile phase.
-
The Fix: Add 0.5% to 1.0% Acetic Acid (AcOH) to both your weak and strong solvents.[3] This suppresses ionization (keeping the molecule in the
form), allowing it to elute as a sharp band.[2][3] -
Alternative: Use Formic Acid (0.1%) if LC-MS compatibility is required downstream, though Acetic Acid is generally preferred for flash chromatography.[1][2][3]
Issue 2: "The compound precipitated on the top of the column."
Diagnosis: Solubility mismatch. You likely dissolved the sample in a strong solvent (e.g., MeOH or Acetone) for liquid loading, but the mobile phase (e.g., Hexane/EtOAc) was too non-polar, causing immediate crash-out upon injection. Solution: Switch to Solid (Dry) Loading .
-
Protocol: Dissolve crude in minimal MeOH/THF. Add Celite 545 (ratio 1:2 sample:Celite).[3] Evaporate to dryness on a rotovap until you have a free-flowing powder. Load this powder on top of the packed column.
Issue 3: "I see a 'ghost peak' or decomposition."
Diagnosis: Indoles are electron-rich and can be sensitive to oxidation on active silica over long periods.[1] Solution:
-
Neutralize Silica: Pre-flush the column with solvent containing 1% Triethylamine (TEA), then wash with your acidic mobile phase.[3] (Note: This is tricky with acids; usually, just minimizing residence time is better).[2][3]
-
Faster Elution: Use a steeper gradient to get the compound off the silica in under 20 minutes.
Optimized Experimental Protocols
Protocol A: The "Acidified" Normal Phase (Standard)
Best for: Routine purification of 50mg – 5g scales.[3]
Materials:
-
Stationary Phase: Silica Gel 60 (40–63 µm).[3]
-
Solvent A: Dichloromethane (DCM) + 1% Acetic Acid.[3]
-
Solvent B: Methanol (MeOH) + 1% Acetic Acid.[3]
Procedure:
-
TLC Optimization: Spot the crude on a TLC plate.[3][4] Elute with 95:5 DCM:MeOH (+ 1% AcOH).[3] Target an Rf of ~0.25.[3]
-
Column Equilibration: Flush the column with 3 CV (Column Volumes) of the starting mobile phase (e.g., 100% DCM + 1% AcOH) to saturate the silica with the acid modifier.[3]
-
Loading: Use Dry Loading (see Issue 2 above) to ensure narrow bands.[3]
-
Gradient:
-
Post-Run: Evaporate fractions. To remove residual acetic acid, co-evaporate with Toluene (2x) or suspend the solid in Hexanes and filter.[2][3]
Protocol B: Reverse Phase "Rescue" (C18)
Best for: High-purity requirements (>98%) or if normal phase fails to separate decarboxylated byproducts.[1][2][3]
Materials:
-
Stationary Phase: C18 (bonded silica).[3]
-
Solvent A: Water + 0.1% Formic Acid.[3]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
Procedure:
-
Loading: Dissolve sample in DMSO or 1:1 Water:MeCN.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Advantage: The acetyl group makes the molecule sufficiently hydrophobic to retain well on C18, while the acid modifier ensures sharp peak shape.[3]
Data & Reference Tables
Table 1: Solvent System Performance for Indole-2-Carboxylic Acids
| Solvent System | Additive | Suitability | Rf (Approx) | Notes |
| Hexane / EtOAc | None | Poor | 0.00 (Streaks) | Compound likely sticks to baseline.[1][3] |
| Hexane / EtOAc | 1% AcOH | Moderate | 0.15 - 0.40 | Good for less polar impurities; solubility may be an issue.[1] |
| DCM / MeOH | None | Poor | Streak | Tailing causes fraction overlap. |
| DCM / MeOH | 1% AcOH | Excellent | 0.25 - 0.35 | Recommended standard. |
| Water / MeCN | 0.1% Formic | High (C18) | N/A (Rt controlled) | Best for final polishing/removal of isomers.[1][3] |
Mechanistic Visualization: The "Acid Effect"
Understanding why you must add acid to the mobile phase.[3]
Figure 2: Mechanism of action for acetic acid additives.[1][3] By suppressing the ionization of the C2-carboxylic acid, the molecule remains neutral, preventing strong ionic interactions with the silica stationary phase.[2][3]
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[2][3] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[2][3] [Link]
-
Reich, H. J. (2017).[2][3] Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison Organic Chemistry Data. [Link]
-
Roy, J.; et al. (2006).[2][3] Synthesis of 6-substituted indole-2-carboxylic acid derivatives. Heterocycles. (General reference for solubility properties of 6-substituted indoles).
-
Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. (2009).[2][3] Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text on mobile phase pH effects on acidic analytes).
Sources
- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. reddit.com [reddit.com]
Solving solubility issues of 6-Acetyl-1h-indole-2-carboxylic acid in biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support resource for 6-Acetyl-1h-indole-2-carboxylic acid. As Senior Application Scientists, we understand that realizing the full potential of a novel compound is contingent on overcoming practical experimental hurdles. A primary challenge for indole derivatives like 6-Acetyl-1h-indole-2-carboxylic acid is its limited aqueous solubility, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
This guide provides a structured, in-depth approach to troubleshooting and solving these solubility issues. We will move from foundational concepts to advanced strategies, explaining the scientific principles behind each recommendation to empower you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with this compound.
Q1: I'm starting my experiments. What is the best solvent to prepare a high-concentration stock solution of 6-Acetyl-1h-indole-2-carboxylic acid?
Answer: For initial stock preparation, we strongly recommend using a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) .
-
Expertise & Experience: 6-Acetyl-1h-indole-2-carboxylic acid is an organic molecule with a hydrophobic indole core, making it poorly soluble in water but readily soluble in strong aprotic organic solvents.[1][2] DMSO is an excellent choice as it can dissolve a wide array of both polar and non-polar compounds and is miscible with water and most organic liquids.[1][2][3] This allows for the preparation of a concentrated stock (e.g., 10-50 mM), which minimizes the volume of organic solvent added to your final assay.
Q2: My compound dissolved perfectly in DMSO, but when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media), a cloudy precipitate forms immediately. What is happening?
Answer: This is a classic case of compound "crashing out" of solution, and it is the most common solubility issue researchers encounter.
-
Causality: While your compound is highly soluble in 100% DMSO, its solubility in the final aqueous buffer is much lower. When you add the small volume of concentrated DMSO stock to the large volume of aqueous buffer, the DMSO concentration is drastically diluted. The solvent environment abruptly changes from organic to aqueous, and the buffer cannot maintain the compound in solution, causing it to precipitate. Up to 40% of new chemical entities are poorly soluble, making this a frequent challenge.[4]
Q3: To avoid precipitation, can't I just increase the percentage of DMSO in my final assay?
Answer: While technically this would improve solubility, it is strongly discouraged, especially for cell-based assays. High concentrations of organic solvents can introduce significant artifacts and toxicity.
-
Trustworthiness: It is critical to validate your assay against solvent effects. Even at low concentrations, solvents can alter the cellular environment and impact the experimental outcome.[5][6] Most cell lines exhibit stress or toxicity when the final DMSO concentration exceeds 0.5%. For sensitive assays or long incubation times, it is best practice to keep the final concentration ≤ 0.1% .[6][7] Always run a "vehicle control" (your final assay buffer containing the same percentage of DMSO as your test wells, but without the compound) to ensure the solvent itself is not causing an effect.[5]
| Solvent | Typical Max. Concentration (Cell-Based Assays) | Notes |
| DMSO | 0.1% - 0.5% | Effects are cell-line and assay-dependent. Concentrations >1% are often cytotoxic.[6] |
| Ethanol | 0.1% - 0.5% | Can have higher cytotoxicity than DMSO for some cell lines.[6] |
| Methanol | < 0.1% | Generally more toxic to cells than DMSO or ethanol. |
Q4: Since I must limit DMSO, what are the primary strategies to improve the aqueous solubility of 6-Acetyl-1h-indole-2-carboxylic acid?
Answer: The key is to modify the compound or the vehicle to make it more compatible with an aqueous environment. The carboxylic acid functional group is the key to solving this problem.
-
Strategy 1: pH Adjustment (Primary Recommendation): The solubility of weak acids is highly dependent on pH.[8][9] The carboxylic acid group on your compound can be deprotonated to form a negatively charged carboxylate salt. This ionized form is significantly more water-soluble than the neutral, protonated form.[10][11] By raising the pH of the solution to a level above the compound's pKa (pKa of indole-2-carboxylic acid is ~3.5-4.5; the 6-acetyl group will have a minor effect), you dramatically increase its solubility.[12][13]
-
Strategy 2: Use of Solubilizing Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate the hydrophobic indole portion of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for parenteral and in vitro formulations.[14]
-
Strategy 3: Use of Co-solvents: A co-solvent is a water-miscible organic solvent used in a formulation to increase the solubility of a poorly soluble drug.[1][16][17] While you must limit the primary solvent from your stock (like DMSO), you may be able to include a small, tolerable amount of another co-solvent like ethanol or polyethylene glycol (PEG) in the final assay buffer to help keep the compound in solution.[16]
Troubleshooting Workflows & Protocols
Follow these step-by-step guides to systematically address solubility issues.
Visualizing the Core Problem: pH-Dependent Solubility
The fundamental principle for solubilizing this compound is based on the equilibrium between its acidic (less soluble) and basic (more soluble) forms.
Caption: pH effect on carboxylic acid solubility.
Protocol 1: Stock Solution Preparation
Method A: Standard Organic Stock (DMSO)
-
Weigh out the desired amount of 6-Acetyl-1h-indole-2-carboxylic acid powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 20 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution if needed.
-
Store at -20°C or -80°C, protected from light and moisture.
Method B: Basic Aqueous Stock (pH-Adjusted)
This method is highly recommended if your downstream assay buffer is near neutral or acidic, as it avoids using DMSO altogether.
-
Weigh out the compound.
-
Add a volume of purified water (e.g., Milli-Q) that is less than your final target volume. The compound will likely not dissolve at this stage.
-
While stirring, add a 1 M NaOH solution dropwise. Monitor the solution until the solid completely dissolves. The pH will be basic.
-
Check the pH of the solution. Adjust to a desired level (e.g., pH 8-9) using 0.1 M NaOH or 0.1 M HCl if necessary. A slightly basic pH is required to maintain solubility.
-
Add purified water to reach the final target volume and concentration.
-
Sterile-filter the solution (0.22 µm filter) before storing at 4°C (short-term) or -20°C (long-term).
Protocol 2: Troubleshooting Workflow for Assay Plate Preparation
This workflow provides a logical decision tree for achieving a soluble final concentration in your assay wells.
Caption: Cyclodextrin encapsulation mechanism.
By following these structured guidelines and understanding the chemical principles at play, researchers can effectively overcome the solubility challenges associated with 6-Acetyl-1h-indole-2-carboxylic acid, leading to more reliable and reproducible data in their biological assays.
References
-
O'Brien, J., & Wilson, I. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Almac. [Link]
-
Dr. Reddy's Laboratories. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]
-
Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Mura, P. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
- U.S. Patent No. US5646131A. (n.d.). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
-
O'Brien, J., & Wilson, I. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. [Link]
-
ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
Brinkmann, J., et al. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-acetylindole-2-carboxylic Acid. PubChem. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]
-
Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of temperature and pressure for indole-2-carboxylic acid reactions
Topic: Optimization of Temperature & Pressure for Indole-2-Carboxylic Acid Reactions Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
Introduction: The Thermodynamic Balancing Act
Welcome to the Indole-2-Carboxylic Acid (I2CA) Technical Support Hub.
Working with I2CA presents a distinct thermodynamic paradox. The molecule requires significant activation energy to synthesize (often via Fischer cyclization or Pd-carbonylation), yet the carboxylic acid moiety at the C2 position renders it thermally unstable, prone to rapid decarboxylation at elevated temperatures.
This guide moves beyond basic recipes. We analyze the Pressure-Temperature (P-T) Phase Space to help you maximize yield while avoiding the "thermodynamic sink" of decarboxylation.
Module 1: The Thermal "Ceiling" (Decarboxylation Control)
The Core Problem: You are observing high purity of the starting material but low isolated yields of I2CA, often accompanied by the formation of unsubstituted indole.
The Science:
Indole-2-carboxylic acid is prone to thermal decarboxylation.[1] This reaction is irreversible and follows first-order kinetics. The rate constant (
Troubleshooting Protocol: Thermal Limits
| Solvent System | Recommended Max Temp ( | Risk Factor | Mechanism of Failure |
| DMSO/DMF | 95°C | High | Polar aprotic solvents lower the activation energy for decarboxylation. |
| Acetic Acid | 110°C (Reflux) | Moderate | Acid catalysis promotes protonation at C3, facilitating |
| Ethanol/Water | 80°C | Low | Lower boiling point naturally limits thermal exposure. |
| Quinoline | DO NOT USE | Critical | Promotes rapid decarboxylation (historically used for this purpose). |
Workflow: Preventing Thermal Degradation
Figure 1: Thermal degradation pathway. Note that protonation at C3 (common in Fischer synthesis) accelerates CO2 loss.
Module 2: High-Pressure Carbonylation (Synthesis Optimization)
The Core Problem: Low conversion rates when synthesizing I2CA esters from 2-haloindoles or 2-triflates using Palladium catalysis.
The Science: Carbonylation relies on the solubility of Carbon Monoxide (CO) in the organic phase (Henry's Law). As temperature increases to activate the Pd-catalyst (typically 80-120°C), CO solubility decreases.
-
Low Pressure (<1 bar): At high T, the concentration of dissolved CO is insufficient to compete with
-hydride elimination, leading to reduced product. -
High Pressure (>20 bar): Increases CO concentration but requires specialized autoclaves and safety protocols.
Optimization Matrix: Pressure vs. Temperature
Use this matrix to select your reactor type based on available equipment.
| Reaction Scale | Target Temp | Required CO Pressure | Recommended Catalyst System |
| Lab (<1g) | 80°C | 1 atm (Balloon) | |
| Pilot (10-100g) | 100°C | 5–10 bar | |
| Process (>1kg) | 120°C | 20–50 bar |
Critical FAQ:
-
Q: Can I run carbonylation at reflux in DMF without pressure?
-
A: generally, No. At 153°C (DMF boiling point), CO solubility is negligible. You will likely get dehalogenated indole (reduction) instead of the ester. You must pressurize to at least 5 bar if T > 100°C.
-
Carbonylation Workflow Diagram
Figure 2: Decision tree for Carbonylation conditions. High temperatures mandate high pressure to maintain CO saturation.
Module 3: Fischer Indole Synthesis (T/P Balance)
The Core Problem: Incomplete cyclization of the phenylhydrazone intermediate or "tarring" (polymerization).
The Science: The Fischer Indole Synthesis is acid-catalyzed.[2][3][4][5] The rate-limiting step is often the [3,3]-sigmatropic rearrangement.
-
Temperature: Higher T accelerates the rearrangement but also accelerates polymerization.
-
Pressure: Generally not required unless using volatile starting materials (low MW hydrazines) or using microwave heating (closed vessel).
Optimization Protocol:
-
Solvent Switch: Instead of refluxing acetic acid (118°C), use Polyphosphoric Acid (PPA) or ZnCl2 in a lower boiling solvent (e.g., Toluene, 110°C).
-
Microwave Optimization:
-
Condition: 150°C / 10 min / Closed Vessel (Autogenic Pressure ~5-10 bar).
-
Benefit: Rapid heating profile minimizes the time the product spends in the "decarboxylation zone" (See Module 1).
-
FAQ: Troubleshooting Specific Scenarios
Q1: I am trying to hydrolyze ethyl indole-2-carboxylate to the acid using NaOH/MeOH at reflux, but yield is dropping. Why?
-
Diagnosis: While alkaline hydrolysis is standard, prolonged reflux of the free acid (once formed and acidified) can lead to decarboxylation.
-
Fix: Perform the hydrolysis at 40-60°C. It will take longer (4-6 hours) but preserves the carboxylate. Acidify the final solution cold (0°C) to precipitate the acid.
Q2: Can I use high-pressure hydrogenation to reduce the benzene ring of I2CA?
-
Diagnosis: Yes, but the indole ring is electron-rich.
-
Protocol: Requires high pressure (50–100 bar
) and Rhodium or Ruthenium catalysts. -
Warning: The carboxylic acid group can poison some heterogeneous catalysts. Use the methyl ester for hydrogenation, then hydrolyze gently.
Q3: My reaction mixture turned black. Is the product recoverable?
-
Diagnosis: Oxidative polymerization of the indole ring. This happens in the presence of oxygen and light, accelerated by heat.
-
Fix: Indole-2-carboxylic acid is light sensitive. Wrap flasks in aluminum foil. Degas all solvents with Nitrogen/Argon before heating.
References
-
Decarboxylation Kinetics: Jones, G. B., & Chapman, B. J. (1998). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.
-
Palladium Carbonylation: Barnard, C. F. (2008).[6] Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Organometallics.
-
Fischer Synthesis Review: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.
-
Microwave Optimization: Bagley, M. C., et al. (2002). A new modification of the Fischer indole synthesis for the preparation of 2-substituted indoles. Synlett.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
Handling moisture sensitivity in 6-Acetyl-1h-indole-2-carboxylic acid derivatives
Technical Support Center: Handling 6-Acetyl-1H-indole-2-carboxylic Acid Derivatives
Executive Summary: The Stability Paradox
You are likely encountering issues because 6-Acetyl-1H-indole-2-carboxylic acid resides at a precarious chemical intersection. While the indole core is aromatic and generally robust, the 2-carboxylic acid position is notoriously prone to decarboxylation , a process catalytically accelerated by moisture and heat. Furthermore, the 6-acetyl group (an electron-withdrawing ketone) alters the electronic landscape of the ring, increasing the acidity of the N-H proton and modifying the solubility profile, often complicating standard drying protocols.
This guide moves beyond generic "keep dry" advice to provide a mechanistic understanding of why your compound degrades and how to engineer a workflow that prevents it.
Module 1: The Degradation Mechanism (Why It Fails)
To handle this compound, you must understand its failure mode. The primary threat is not simple hydrolysis, but moisture-assisted thermal decarboxylation .
The Mechanism: In the presence of trace water and heat (even mild heat like a rotavap bath), the carboxylic acid undergoes protonation (often by its own acidity or trace acid), forming a zwitterionic intermediate that collapses to release CO₂, leaving you with 6-acetylindole (the decarboxylated impurity).
Figure 1: Moisture-assisted decarboxylation pathway. Note that water acts as a proton shuttle, lowering the energy barrier for CO₂ loss.
Module 2: Storage & Handling Protocols
Standard Operating Procedure (SOP-IND-06)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long term) | Kinetic suppression of the decarboxylation pathway. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Oxygen is less of a concern than moisture, but inert gas prevents both. |
| Container | Amber Glass + Parafilm | Amber protects the indole ring from photo-oxidation; Parafilm creates a secondary moisture barrier. |
| Desiccant | P₂O₅ or Silica Gel | Critical: Do not use alkaline desiccants (like KOH) if storing the free acid, as they can form salts that attract moisture. |
The "Thaw" Rule: Never open a cold vial of 6-acetyl-1H-indole-2-carboxylic acid immediately upon removing it from the freezer.
-
Why? Condensation will form instantly on the cold solid.
-
Protocol: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
Module 3: Synthesis & Workup Troubleshooting (FAQ)
These FAQs address specific failure modes reported by medicinal chemistry teams working with this scaffold.
Q1: My yield is good, but the solid turns gummy/brown after vacuum drying. What happened?
Diagnosis: You likely used a high-temperature water bath (>45°C) on the rotavap while the compound was still wet. The Fix:
-
Azeotropic Drying: Before applying high vacuum, add anhydrous toluene or dichloromethane (DCM) and rotavap. This carries off water at a lower boiling point (azeotrope).
-
Lyophilization: If the compound is stable in t-butanol/water, freeze-drying is superior to heat-drying. It removes water by sublimation, bypassing the liquid phase where decarboxylation is fastest.
Q2: I am trying to couple the acid to an amine, but I see significant "6-acetylindole" impurity by LCMS.
Diagnosis: The activation step (using EDC/HATU) failed because trace moisture hydrolyzed your active ester, or the reaction time was too long, allowing the acid to decarboxylate. The Fix:
-
Dry Solvents: Do not trust "anhydrous" bottles that have been opened. Distill DMF/DCM over CaH₂ or use molecular sieves (3Å or 4Å) for 24 hours prior to use [1].
-
Base Choice: Use non-nucleophilic bases like DIPEA or 2,6-lutidine. Avoid strong inorganic bases (NaOH/KOH) during coupling, as they promote hydrate formation on the acetyl ketone group.
Q3: The NMR shows a shifting broad peak around 11-13 ppm, and integration is off.
Diagnosis: This is the carboxylic acid proton exchanging with trace water in the deuterated solvent. The Fix:
-
Solvent Prep: Filter your DMSO-d6 or CDCl₃ through a small plug of basic alumina or store over activated molecular sieves before adding the sample.
-
Interpretation: Do not rely on the COOH proton integration for purity. Use the aromatic signals of the indole ring (specifically the C3-H singlet if decarboxylation is suspected) for stoichiometry.
Module 4: Experimental Workflow Visualization
Follow this decision tree to determine the correct workup based on your derivative type.
Figure 2: Workup decision tree. Note the temperature restriction on the Free Acid isolation path.
References
-
Vandersteen, A. A., et al. (2012).[1] "Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids." Journal of Organic Chemistry, 77(15), 6505-9.[1]
- Core citation for the decarboxyl
-
Piers, E., et al. (2011). "The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids." ResearchGate.
- Provides foundational data on thermal stability and substituent effects.
-
Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Org. Synth. Coll. Vol. 5, p.650.
- Standard protocol for synthesis and handling of the ethyl ester precursor.
-
PubChem. "Indole-2-carboxylic acid | C9H7NO2." National Library of Medicine.
- Source for physicochemical properties and safety d
Sources
Validation & Comparative
1H NMR interpretation and peak assignment for 6-Acetyl-1h-indole-2-carboxylic acid
Topic: 1H NMR interpretation and peak assignment for 6-Acetyl-1h-indole-2-carboxylic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a definitive structural characterization of 6-Acetyl-1H-indole-2-carboxylic acid , a critical scaffold in the development of HIV-1 integrase inhibitors and antitumor agents. Unlike generic spectral databases, this analysis focuses on the diagnostic differentiation of the 6-acetyl isomer from its common regiocisomers (e.g., 5-acetyl) using high-field 1H NMR in DMSO-d6. We establish a self-validating assignment protocol based on spin-spin coupling constants (
Compound Overview & Structural Logic
-
IUPAC Name: 6-acetyl-1H-indole-2-carboxylic acid
-
Molecular Formula: C11H9NO3
-
MW: 203.19 g/mol
-
Key Structural Features:
-
Indole Core: Aromatic bicyclic system.
-
C2-Carboxylic Acid: Strong electron-withdrawing group (EWG), acidic proton, influences H3 shift.
-
C6-Acetyl: Strong EWG, deshields ortho protons (H5 and H7).
-
Numbering Scheme
For the purpose of this guide, standard indole numbering is used:
-
N1 : Indole nitrogen.
-
C2 : Substituted with -COOH.
-
C3 : Protonated (H3).
-
C4, C5, C6, C7 : Benzenoid ring positions. C6 bears the acetyl group.
Experimental Protocol
To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: DMSO-d6 (99.9% D) is mandatory. The compound has poor solubility in CDCl3. DMSO also slows proton exchange, allowing observation of the carboxylic acid and indole NH protons.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations may cause stacking effects, shifting aromatic peaks upfield.
-
Water Removal: Use a fresh ampoule of DMSO-d6 or store over 4Å molecular sieves to prevent the H2O signal (3.33 ppm) from obscuring the acetyl region or accelerating exchange.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure quantitative integration.
-
Relaxation Delay (D1): Set to 2.0–5.0 s . The aldehyde and quaternary carbons relax slowly; sufficient D1 ensures accurate integration of the acetyl methyl singlet relative to aromatics.
-
Scans (NS): 16–64 scans are sufficient for this concentration.
-
Temperature: 298 K (25°C).
1H NMR Peak Assignment & Interpretation
The spectrum of 6-acetyl-1H-indole-2-carboxylic acid in DMSO-d6 displays distinct regions: the exchangeable protons (downfield), the aromatic fingerprint (mid-field), and the aliphatic acetyl group (upfield).
Data Summary Table
| Assignment | Shift ( | Multiplicity | Integration | Structural Insight | |
| COOH | 13.0 – 13.4 | Broad Singlet | 1H | - | Highly acidic; chemical shift is concentration-dependent. |
| NH (1) | 11.9 – 12.1 | Singlet (br) | 1H | - | Diagnostic indole NH; broadens with trace water. |
| H7 | 8.05 – 8.15 | Singlet (d) | 1H | Diagnostic Peak. Deshielded by C6-Acetyl; appears as a singlet due to lack of ortho neighbors. | |
| H4 | 7.70 – 7.78 | Doublet | 1H | Couples strongly with H5. | |
| H5 | 7.60 – 7.68 | dd | 1H | Ortho to Acetyl (deshielded); couples with H4 (ortho) and H7 (meta). |
|
Comparative Guide to the LC-MS Analysis of 6-Acetyl-1H-indole-2-carboxylic acid
Abstract
This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of 6-Acetyl-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development. We will delve into the rationale behind various experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection. This document will explore and contrast different approaches, offering detailed protocols and supporting data to ensure scientific integrity and reproducibility.
Introduction to 6-Acetyl-1H-indole-2-carboxylic acid and its Analytical Challenges
6-Acetyl-1H-indole-2-carboxylic acid is a small molecule belonging to the indole carboxylic acid class. The indole functional group is a common motif in many biologically active compounds. The presence of both a carboxylic acid and an acetyl group gives the molecule a moderate polarity and acidic properties, which present unique challenges for LC-MS analysis. These include achieving good retention on reversed-phase columns and optimizing ionization for sensitive detection.
The molecular formula of 6-Acetyl-1H-indole-2-carboxylic acid is C₁₁H₉NO₃, and its molecular weight is approximately 203.19 g/mol . Understanding these fundamental properties is crucial for developing a robust analytical method.
Strategic Approaches to LC-MS Method Development
A successful LC-MS analysis of 6-Acetyl-1H-indole-2-carboxylic acid hinges on a systematic optimization of sample preparation, liquid chromatography, and mass spectrometry parameters. We will compare and contrast several strategies to provide a clear understanding of the available options.
2.1. Sample Preparation: Ensuring a Clean and Concentrated Analyte
The initial step in any LC-MS workflow is sample preparation, which is critical for removing interfering matrix components and concentrating the analyte of interest.[1] The choice of technique depends heavily on the sample matrix (e.g., plasma, urine, reaction mixture).
Commonly Employed Techniques:
-
Protein Precipitation (PPT): A fast and simple method for high-protein matrices like plasma or serum.[2][3] It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It is a selective and cost-effective method that can yield clean extracts.[4]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove matrix interferences and concentrate the analyte. It offers a more thorough cleanup than PPT or LLE.[1]
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Best Suited For |
| Protein Precipitation | Fast, simple, inexpensive[2] | Less clean extracts, potential for matrix effects[5] | High-throughput screening of plasma/serum |
| Liquid-Liquid Extraction | Selective, cost-effective, clean extracts[4] | More laborious, can be difficult to automate[4] | Cleaner samples for method development |
| Solid-Phase Extraction | Highly selective, excellent cleanup, can be automated[1] | More expensive, requires method development | Low-level quantification in complex matrices |
2.2. Liquid Chromatography: Optimizing Separation
Achieving good chromatographic separation is paramount for accurate quantification and minimizing ion suppression in the mass spectrometer. Given the polar and acidic nature of 6-Acetyl-1H-indole-2-carboxylic acid, several chromatographic strategies can be employed.
Alternative Chromatographic Approaches:
-
Reversed-Phase (RP) Chromatography: The most common LC mode. For polar acidic compounds, challenges include poor retention on standard C18 columns, especially with highly aqueous mobile phases.[6][7]
-
Mitigation Strategies:
-
Use of Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds and may provide better retention in highly aqueous mobile phases.[7]
-
Employing Columns with Enhanced Polar Analyte Retention: Specialized columns are designed to be compatible with 100% aqueous mobile phases, preventing phase collapse and improving retention of polar compounds.[6]
-
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for highly polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase and a high organic content mobile phase.[6]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, offering unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength.[8]
Comparative Chromatographic Conditions:
| Parameter | Reversed-Phase (C18) | Reversed-Phase (Phenyl-Hexyl) | HILIC |
| Column | Standard C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm | Amide/Silica, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 5 min | 5-95% B over 5 min | 95-50% B over 5 min |
| Expected Retention | Low | Moderate | High |
The choice of mobile phase additive is also critical. Formic acid is commonly used in reversed-phase LC-MS as it is a volatile acid that aids in the protonation of analytes in positive ion mode.
2.3. Mass Spectrometry: Detection and Quantification
Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like 6-Acetyl-1H-indole-2-carboxylic acid. Both positive and negative ion modes should be evaluated.
-
Negative Ion Mode (ESI-): The carboxylic acid moiety will readily deprotonate to form the [M-H]⁻ ion. This is often the preferred mode for acidic compounds.[9]
-
Positive Ion Mode (ESI+): The indole nitrogen can be protonated to form the [M+H]⁺ ion.
Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity:
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard. This involves selecting the precursor ion (the [M-H]⁻ or [M+H]⁺) and monitoring a specific product ion formed through collision-induced dissociation (CID).
Predicted Fragmentation Patterns:
-
In Negative Ion Mode ([M-H]⁻): A common fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (44 Da).[10][11] Another potential fragmentation is the loss of the acetyl group.
-
In Positive Ion Mode ([M+H]⁺): Fragmentation of indole derivatives can be complex, often involving rearrangements.[12] Common losses could include water and the acetyl group.
Hypothetical MRM Transitions:
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| Negative (ESI-) | 202.05 | 158.06 | CO₂ |
| Negative (ESI-) | 202.05 | 142.05 | CH₃CO |
| Positive (ESI+) | 204.07 | 186.06 | H₂O |
| Positive (ESI+) | 204.07 | 162.08 | CH₂CO |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 6-Acetyl-1H-indole-2-carboxylic acid.
3.1. Protocol 1: Reversed-Phase LC-MS/MS
This protocol is a good starting point for most applications and utilizes a widely available C18 column.
Step-by-Step Methodology:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5-95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95-5% B
-
5.1-6.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
MRM Transitions:
-
Analyte: 202.1 -> 158.1
-
Internal Standard (e.g., Indole-3-acetic acid-d5): 179.1 -> 135.1
-
-
3.2. Protocol 2: HILIC-MS/MS
This protocol is an alternative for situations where better retention of the polar analyte is required.
Step-by-Step Methodology:
-
Sample Preparation: Same as Protocol 1.
-
Liquid Chromatography:
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1.0 min: 95% B
-
1.0-5.0 min: 95-50% B
-
5.0-6.0 min: 50% B
-
6.0-6.1 min: 50-95% B
-
6.1-8.0 min: 95% B
-
-
Injection Volume: 2 µL
-
Column Temperature: 35°C
-
-
Mass Spectrometry: Same as Protocol 1.
Data Presentation and Visualization
Clear visualization of the analytical workflow is essential for understanding the process.
4.1. LC-MS Workflow Diagram
Caption: General workflow for LC-MS analysis.
4.2. Comparative Performance Data
The following table summarizes the expected performance characteristics of the two proposed methods.
| Parameter | Protocol 1 (Reversed-Phase) | Protocol 2 (HILIC) |
| Retention Time (min) | ~2.5 | ~4.8 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.6 ng/mL |
| Linearity (r²) | >0.995 | >0.998 |
| Precision (%RSD) | <10% | <8% |
| Accuracy (%Recovery) | 90-110% | 92-108% |
Conclusion and Recommendations
Both reversed-phase and HILIC approaches can be successfully applied to the LC-MS analysis of 6-Acetyl-1H-indole-2-carboxylic acid. The choice between them will depend on the specific requirements of the assay.
-
For high-throughput screening where speed is critical, the Reversed-Phase method (Protocol 1) is recommended due to its shorter run time and robustness.
-
For applications requiring the highest sensitivity and lowest limits of detection , the HILIC method (Protocol 2) is the superior choice, as it provides better retention and potentially less matrix interference for this polar analyte.
It is always advisable to perform a thorough method validation to ensure the chosen method is fit for its intended purpose. This includes assessing selectivity, linearity, accuracy, precision, and stability.
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Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry. [Link][12]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link][5]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link][2]
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Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry. (2002). Rapid Communications in Mass Spectrometry. [Link][13]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link][4]
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Serum Sample Preparation for LC-MS and GC-MS. Organomation. [Link][3]
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Retaining and Separating Polar Acidic Compounds. (2020). Waters Science Spotlight. [Link][8]
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Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link][1]
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Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link][14]
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A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. (2021). MDPI. [Link][9]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link][6]
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2020). MDPI. [Link][15]
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Selectivity for Polar Acids in LC: Tips & Techniques. (2017). Phenomenex. [Link][16]
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Isolation and Identification of a Major Impurity in a New Bulk Drug Candidate by Preparative LC, ESI-MSn. (2007). Journal of Chromatographic Science. [Link][17]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link][18]
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Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent Technologies. [Link][7]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC. [Link]
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A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021). MDPI. [Link][19]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PMC. [Link][20]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). ResearchGate. [Link][21]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link][10]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Acta Pharmaceutica Sinica B. [Link][23]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2014). PMC. [Link][24]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2013). ResearchGate. [Link][25]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. [Link][11]
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Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent Technologies. [Link][26]
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18.3: Some Chemical Properties of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link][28]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link][29]
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1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link][31]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). ResearchGate. [Link][32]
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A Comparative Analysis of the Chemical Reactivity of 6-Acetylindole-2-carboxylic Acid and 5-Acetylindole-2-carboxylic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the indole-2-carboxylic acid scaffold is a cornerstone for the synthesis of a multitude of biologically active compounds. The strategic functionalization of the indole nucleus is a key determinant of a molecule's pharmacological profile. This guide provides an in-depth technical comparison of the chemical reactivity of two closely related isomers: 6-acetylindole-2-carboxylic acid and 5-acetylindole-2-carboxylic acid. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting side products, and designing novel molecular entities with desired properties.
Introduction: The Significance of Substituent Position on the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, predominantly at the C3 position.[1][2] The introduction of an electron-withdrawing group (EWG), such as an acetyl group, significantly modulates this inherent reactivity.[3][4] The precise location of this substituent on the benzene portion of the indole ring dictates the extent of its electronic influence on the molecule's reactive centers: the pyrrole ring and the C2-carboxylic acid. This guide will dissect these positional electronic effects and their consequences on the chemical behavior of the 5-acetyl and 6-acetyl isomers.
Electronic Landscape: A Tale of Two Isomers
The reactivity of these molecules is governed by the interplay of inductive and resonance (mesomeric) effects of the acetyl substituent. Both effects withdraw electron density from the indole ring, but their influence on specific positions differs.
Inductive Effect (-I): The electronegative oxygen of the acetyl group pulls electron density through the sigma bonds. This effect diminishes with distance and will be felt throughout the molecule, deactivating the entire ring system to some extent compared to unsubstituted indole-2-carboxylic acid.
Resonance Effect (-M): The acetyl group can withdraw electron density via resonance, delocalizing the pi-electrons of the indole ring onto the carbonyl oxygen. The effectiveness of this delocalization is highly dependent on the substituent's position.
Impact on the Pyrrole Ring and C3 Reactivity
The nucleophilicity of the C3 position is of primary interest for further functionalization via electrophilic aromatic substitution.
-
5-Acetylindole-2-carboxylic acid: The acetyl group at the C5 position can effectively withdraw electron density from the pyrrole nitrogen and the C3 position through resonance. This is because a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen and subsequently onto the C5 position, where it is stabilized by the acetyl group. This leads to a significant deactivation of the C3 position towards electrophilic attack.
-
6-Acetylindole-2-carboxylic acid: In contrast, the acetyl group at the C6 position cannot directly delocalize the lone pair of the pyrrole nitrogen through a conjugated system in the same way. While it still exerts a deactivating inductive effect and a weaker resonance effect on the overall ring system, its deactivating influence on the C3 position is predicted to be less pronounced compared to the 5-acetyl isomer.
This difference in electronic deactivation is analogous to observations in studies of 5- and 6-nitroindoles, where the 5-nitro isomer exhibits stronger electronic effects that influence properties like duplex stability in oligonucleotides.[5][6]
Comparative Reactivity
Based on the electronic considerations, we can predict the relative reactivity of the two isomers in key chemical transformations.
Electrophilic Aromatic Substitution at C3
Due to the more pronounced deactivation of the C3 position in the 5-acetyl isomer, it is expected to be less reactive towards electrophiles than the 6-acetyl isomer.
| Reaction | Predicted Reactivity of 5-Acetyl Isomer | Predicted Reactivity of 6-Acetyl Isomer | Rationale |
| Nitration | Slower reaction rate, may require harsher conditions. | Faster reaction rate compared to the 5-isomer. | Stronger deactivation of the C3 position in the 5-isomer. |
| Bromination | Lower yield of the 3-bromo product. | Higher yield of the 3-bromo product. | The C3 position in the 6-isomer is more nucleophilic. |
| Friedel-Crafts Acylation | Likely to be very sluggish or fail. | May proceed under forcing conditions. | The indole ring is significantly deactivated in both isomers. |
Acidity of the C2-Carboxylic Acid
The acidity of the carboxylic acid is influenced by the stability of its conjugate base, the carboxylate. An EWG on the indole ring will stabilize the negative charge of the carboxylate, thereby increasing the acidity (lowering the pKa).
-
5-Acetylindole-2-carboxylic acid: The strong electron-withdrawing effect of the acetyl group at C5 is transmitted effectively to the C2 position, leading to significant stabilization of the carboxylate anion. This is expected to result in a lower pKa value, making it a stronger acid.
-
6-Acetylindole-2-carboxylic acid: The weaker deactivating effect of the C6-acetyl group will result in less stabilization of the carboxylate anion compared to the 5-isomer. Consequently, 6-acetylindole-2-carboxylic acid is predicted to be a weaker acid (higher pKa) than its 5-acetyl counterpart.
Theoretical calculations are a valuable tool for predicting the pKa values of substituted carboxylic acids and can provide quantitative estimates for these isomers.[7][8][9][10]
Reactivity of the C2-Carboxylic Acid in Nucleophilic Acyl Substitution
Reactions such as esterification or amidation at the C2-carboxylic acid proceed via nucleophilic acyl substitution. The reactivity of the carbonyl carbon is enhanced by electron-withdrawing groups that increase its electrophilicity.
Given that the 5-acetyl group is predicted to have a stronger electron-withdrawing influence on the C2 position, the carbonyl carbon of the carboxylic acid in 5-acetylindole-2-carboxylic acid should be more electrophilic and thus more reactive towards nucleophiles compared to the 6-acetyl isomer .
Experimental Protocols for Reactivity Comparison
To empirically validate these theoretical predictions, a series of comparative experiments can be conducted. It is crucial to perform these reactions under identical conditions (concentration, temperature, reaction time, etc.) for a valid comparison.
Protocol 1: Competitive Electrophilic Bromination
This experiment aims to directly compare the nucleophilicity of the C3 position in both isomers.
Objective: To determine the relative reactivity of 5-acetyl- and 6-acetylindole-2-carboxylic acid towards an electrophile.
Materials:
-
5-Acetylindole-2-carboxylic acid
-
6-Acetylindole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 0.5 mmol each) of 5-acetylindole-2-carboxylic acid and 6-acetylindole-2-carboxylic acid in anhydrous acetonitrile (10 mL).
-
Add a known amount of an internal standard.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of NBS (0.5 mmol) in anhydrous acetonitrile (5 mL).
-
Add the NBS solution dropwise to the stirred indole mixture over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS or HPLC to determine the ratio of 3-bromo-5-acetylindole-2-carboxylic acid to 3-bromo-6-acetylindole-2-carboxylic acid, corrected by the internal standard.
Expected Outcome: A higher ratio of the 3-bromo-6-acetylindole-2-carboxylic acid is expected, indicating the higher reactivity of the 6-acetyl isomer towards electrophilic substitution.
Protocol 2: Determination of Apparent pKa
This experiment will quantify the difference in acidity of the carboxylic acid group.
Objective: To measure and compare the pKa values of the two isomers.
Materials:
-
5-Acetylindole-2-carboxylic acid
-
6-Acetylindole-2-carboxylic acid
-
Standardized 0.1 M NaOH solution
-
pH meter calibrated with standard buffers
-
Solvent system (e.g., 50:50 ethanol:water)
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.01 M solution of 5-acetylindole-2-carboxylic acid in the chosen solvent system.
-
Place the solution in a beaker with a stir bar and immerse a calibrated pH electrode.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of a small, known volume of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the apparent pKa.
-
Repeat the procedure for 6-acetylindole-2-carboxylic acid.
Expected Outcome: The pKa of 5-acetylindole-2-carboxylic acid is expected to be lower than that of 6-acetylindole-2-carboxylic acid, confirming its higher acidity.
Conclusion
While structurally very similar, 6-acetylindole-2-carboxylic acid and 5-acetylindole-2-carboxylic acid are predicted to exhibit distinct chemical reactivities due to the differential electronic effects of the acetyl group's position on the indole ring. The 5-acetyl isomer is anticipated to be less reactive towards electrophilic substitution at the C3 position and possess a more acidic C2-carboxylic acid group, which in turn is more susceptible to nucleophilic acyl substitution. In contrast, the 6-acetyl isomer is expected to be a better substrate for C3-functionalization via electrophilic attack and have a less acidic carboxylic acid. These predicted differences, rooted in fundamental principles of physical organic chemistry, can be experimentally verified through the protocols outlined in this guide. For medicinal chemists and process development scientists, a thorough understanding of these subtleties is crucial for the rational design of synthetic routes and the targeted synthesis of novel indole-based therapeutics.
References
-
Howe, G. W., et al. (2021). Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. Journal of Physical Chemistry A, 125(10), 2139–2148. Available at: [Link]
- Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
-
Moody, C. J., & Hunt, J. R. (1998). Electrophilic Substitution of Indole on the Benzene Moiety: A Synthesis of 5-Acyl- and 5-Aroylindoles. Tetrahedron Letters, 39(45), 8325-8328. Available at: [Link]
-
Liu, Z., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 52(33), 8599-8603. Available at: [Link]
-
Ray, S., & Mondal, P. (2021). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Available at: [Link]
- The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences.
-
Ray, S., & Mondal, P. (2021). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ResearchGate. Available at: [Link]
-
Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043. Available at: [Link]
-
Gassman, P. G., & Drewes, H. R. (1978). A Novel Synthetic Route to 5-Substituted Indoles. Journal of the American Chemical Society, 100(23), 7600–7602. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange. Available at: [Link]
-
Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. PMC. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Available at: [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
-
Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. Available at: [Link]
-
Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
-
Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1083-1094. Available at: [Link]
-
Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate. Available at: [Link]
-
Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Available at: [Link]
-
Chen, Y., & Ni, X. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(4), 775–782. Available at: [Link]
-
Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
-
Ranjan, R. (n.d.). B.Sc. Semester-VI Organic Chemistry Paper-XIV. Available at: [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available at: [Link]
-
Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. ACS Publications. Available at: [Link]
-
Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 918–922. Available at: [Link]
Sources
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- 9. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
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Comparative Spectroscopic Guide: 6-Acetyl-1H-indole-2-carboxylic Acid vs. Indole Core
Topic: Spectroscopic Characterization of 6-Acetyl-1H-indole-2-carboxylic acid vs. Indole Core Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary
This guide provides a technical comparison between the fundamental Indole scaffold and its highly functionalized derivative, 6-Acetyl-1H-indole-2-carboxylic acid (6-AICA) . While the indole core is a ubiquitous, electron-rich fluorophore, the introduction of an acetyl group at position 6 and a carboxylic acid at position 2 fundamentally alters its electronic landscape.
This modification transitions the molecule from an electron-rich donor system to an electron-deficient acceptor system, significantly impacting its absorption cross-section, fluorescence quantum yield, and nuclear magnetic resonance (NMR) signature. This guide details these shifts to assist in the rigorous identification and quality control of 6-AICA derivatives in drug discovery workflows.
Electronic Structure & UV-Vis Absorption
The spectroscopic divergence begins with the molecular orbital modifications. Indole is characterized by
Mechanism of Shift[1][2]
-
Indole: The
and transitions overlap, typically resulting in absorption maxima ( ) at 260–290 nm . -
6-AICA: The 6-acetyl group extends the conjugation length and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). The 2-carboxylic acid further stabilizes the ground state but promotes intramolecular charge transfer (ICT). This results in a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity).
Comparative Data Table: UV-Vis Properties
| Feature | Indole Core (Standard) | 6-Acetyl-1H-indole-2-carboxylic acid (6-AICA) |
| Primary | 260–280 nm | 295–315 nm (Predicted) |
| Secondary Band | ~288 nm (Shoulder) | ~340 nm (Broad, ICT band) |
| Electronic Nature | Electron Rich ( | Electron Deficient ( |
| Solvent Sensitivity | Moderate | High (Due to carbonyl dipoles) |
Analyst Note: When characterizing 6-AICA, use polar protic solvents (e.g., Methanol, Ethanol) to resolve the ICT band. In non-polar solvents, the fine vibronic structure may be lost due to aggregation.
Fluorescence Emission Profile
The fluorescence of 6-AICA is markedly different from the parent indole due to the presence of the carbonyl group (acetyl), which introduces
The "Quenching" vs. "Red-Shift" Paradox
While indole is a robust UV fluorophore (
-
Indole: Emission ~350 nm (UV/Deep Blue).
-
6-AICA: Emission likely 420–480 nm (Blue-Green). The Stokes shift will be larger (>80 nm) compared to indole (~60 nm) due to solvent relaxation around the polar carbonyls in the excited state.
NMR Characterization Strategy
NMR is the definitive tool for structural validation. The 6-AICA spectrum is distinct due to the desheilding effects of the EWGs and the loss of symmetry.
1H NMR Shift Comparison (in DMSO- )
| Proton Position | Indole ( | 6-AICA ( | Mechanistic Cause |
| NH (1) | 11.0 (Broad) | 12.0 – 12.5 | Increased acidity due to e- withdrawal. |
| H-2 | 7.18 (d) | — | Substituted by -COOH. |
| COOH | — | 13.0 – 13.5 | Broad singlet; exchangeable with D₂O. |
| H-3 | 6.40 (d) | 7.2 – 7.4 (s) | Deshielded by C2-COOH; appears as singlet. |
| H-4 | 7.55 (d) | 7.7 – 7.9 (d) | Para to acetyl; mild deshielding. |
| H-5 | 7.00 (t) | 7.8 – 8.0 (dd) | Ortho to acetyl; strong deshielding. |
| H-6 | 7.10 (t) | — | Substituted by Acetyl. |
| H-7 | 7.40 (d) | 8.1 – 8.3 (s/d) | Ortho to acetyl; strong deshielding. |
| Acetyl (-CH₃) | — | 2.60 – 2.65 (s) | Diagnostic sharp singlet. |
Critical Validation Step
The H-3 proton in 6-AICA typically appears as a sharp singlet (or very fine doublet) around 7.2–7.4 ppm. In unsubstituted indole, H-3 is a doublet coupled to H-2. The disappearance of the H-2 signal and the collapse of H-3 coupling is the primary confirmation of 2-substitution.
IR Spectroscopy Fingerprint[3]
Infrared spectroscopy provides rapid confirmation of the functional groups.
-
Indole: Dominated by the N-H stretch (~3400 cm⁻¹) and aromatic C=C stretches.
-
6-AICA: Shows two distinct Carbonyl (C=O) bands:
-
Carboxylic Acid C=O: ~1690–1720 cm⁻¹ (Broad/Strong).
-
Ketone (Acetyl) C=O: ~1660–1680 cm⁻¹ (Sharp, conjugated).
-
OH Stretch: Broad band 2500–3300 cm⁻¹ (O-H of COOH dimer).
-
Experimental Protocols
Protocol A: Solvatochromic UV-Vis Assessment
-
Objective: Determine ground-state electronic stability and aggregation.
-
Reagents: HPLC-grade Methanol (MeOH), DMSO, PBS (pH 7.4).
-
Procedure:
-
Prepare a 10 mM stock solution of 6-AICA in DMSO.
-
Dilute to 50 µM in MeOH and PBS separately.
-
Scan 200–600 nm.
-
Success Criteria: Observation of a clear redshift in the primary peak in PBS vs. MeOH indicates solvent relaxation stabilization.
-
Protocol B: NMR Verification (Purity Check)
-
Objective: Quantify acetyl incorporation and ensure no decarboxylation occurred.
-
Solvent: DMSO-
(Chloroform is poor for carboxylic acids). -
Procedure:
-
Dissolve 5–10 mg of sample in 0.6 mL DMSO-
. -
Acquire 1H NMR (minimum 16 scans).
-
Check: Integrate the Acetyl-CH3 (2.6 ppm) vs. the Aromatic H-3 (7.3 ppm). Ratio must be 3:1 .
-
Visualization of Characterization Workflow
The following diagram outlines the logical decision tree for validating the synthesis and properties of 6-AICA.
Caption: Logical workflow for the spectroscopic validation of 6-Acetyl-1H-indole-2-carboxylic acid, prioritizing NMR structural confirmation before photophysical characterization.
References
-
NIST Chemistry WebBook. Indole and N-Acetylindole Spectroscopic Data.[1] National Institute of Standards and Technology.[1] [Link]
-
Huijser, A., et al. (2003). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Royal Society of Chemistry (PCCP). [Link]
-
PubChem Compound Summary. Indole-2-carboxylic acid (CID 72899).[2] National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Ethyl Indole-2-carboxylate derivatives. (Synthesis and precursor characterization). [Link]
Sources
A Comparative Guide to the Infrared Spectroscopic Identification of 6-Acetyl-1H-indole-2-carboxylic acid
Introduction: The Role of IR Spectroscopy in Complex Molecule Elucidation
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Infrared (IR) spectroscopy remains a powerful, rapid, and non-destructive analytical technique for identifying functional groups within a molecule. The principle relies on the absorption of specific frequencies of infrared radiation by molecular bonds, causing them to vibrate. The resulting spectrum is a unique molecular fingerprint, providing invaluable structural insights.
This guide provides an in-depth analysis of the characteristic IR absorption bands for 6-Acetyl-1H-indole-2-carboxylic acid, a molecule possessing multiple functional groups that present a rich and complex infrared spectrum. We will dissect the expected spectral features, compare them with related structural motifs, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to apply IR spectroscopy for the definitive identification of this and structurally similar compounds.
Molecular Structure and Key Vibrational Regions
To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. 6-Acetyl-1H-indole-2-carboxylic acid comprises three key structural components: an indole ring, a carboxylic acid, and an acetyl group.
-
Indole Nucleus: A bicyclic aromatic system containing a secondary amine (-NH-).
-
Carboxylic Acid (-COOH): Attached at the 2-position of the indole ring.
-
Acetyl Group (-COCH₃): An aryl ketone attached at the 6-position.
Each of these groups gives rise to characteristic vibrations that we can predict and identify.
Caption: Molecular structure of 6-Acetyl-1H-indole-2-carboxylic acid.
Detailed Analysis of Expected IR Absorption Bands
The spectrum of this molecule can be logically divided into three primary regions: the high-frequency region of O-H and N-H stretches, the mid-frequency region dominated by two distinct C=O stretches, and the complex fingerprint region.
The High-Frequency Region (>2500 cm⁻¹): O-H and N-H Stretching Vibrations
This region is dominated by the stretching vibrations of the carboxylic acid O-H and the indole N-H bonds.
-
Carboxylic Acid O-H Stretch (2500-3300 cm⁻¹): In the solid state, carboxylic acids exist as hydrogen-bonded dimers. This strong intermolecular interaction causes the O-H stretching vibration to appear as a very broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadness is one of the most characteristic features of a carboxylic acid and is a result of the wide range of hydrogen bond energies in the solid lattice. This band will often overlap with C-H stretching signals.
-
Indole N-H Stretch (~3300-3500 cm⁻¹): The indole ring contains a secondary amine. Secondary amines typically exhibit a single, relatively sharp N-H stretching band between 3350-3310 cm⁻¹. This peak is expected to be significantly sharper and weaker than the O-H stretch of the carboxylic acid. In the spectrum of 6-Acetyl-1H-indole-2-carboxylic acid, this N-H stretch will likely appear as a more defined peak superimposed on the broad O-H absorption envelope. The exact position can be influenced by hydrogen bonding; for indole itself, the monomer N-H stretch is observed near 3525 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretches (~2850-3100 cm⁻¹): Sharp, medium-intensity peaks from the C-H bonds of the aromatic indole ring will appear slightly above 3000 cm⁻¹, while the C-H stretches from the methyl group of the acetyl function will appear just below 3000 cm⁻¹. These sharp signals will be superimposed on the broad carboxylic acid O-H band.
The Carbonyl Region (1650-1750 cm⁻¹): A Tale of Two C=O Bonds
This molecule possesses two carbonyl groups, which makes this region particularly informative. The precise frequency of a C=O stretch is highly sensitive to its electronic environment, particularly conjugation.
-
Carboxylic Acid C=O Stretch (~1680-1710 cm⁻¹): The carbonyl of the carboxylic acid is conjugated with the indole ring's π-system. Conjugation lowers the bond order of the C=O bond, thereby decreasing its stretching frequency. Furthermore, the dimerization through hydrogen bonding also lowers the frequency. Consequently, this C=O stretch is expected to appear as a strong, sharp band in the 1680-1710 cm⁻¹ range.
-
Aryl Ketone C=O Stretch (~1666-1685 cm⁻¹): The acetyl group's carbonyl is also conjugated with the aromatic ring system. This conjugation shifts the absorption to a lower wavenumber compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). The typical range for an aryl ketone is 1666-1685 cm⁻¹.
Comparative Insight: We predict two distinct C=O absorptions. The carboxylic acid carbonyl, being directly attached to an electronegative oxygen atom, will likely appear at a slightly higher frequency than the aryl ketone carbonyl. However, their ranges overlap significantly, and they may appear as two closely spaced, resolved peaks or as a single, broadened, and intense absorption band. The presence of a very strong absorption in the ~1670-1710 cm⁻¹ range is a key indicator for this molecule.
The Fingerprint Region (<1600 cm⁻¹): Corroborating Evidence
While complex, this region provides critical confirmatory data.
-
Aromatic C=C Stretches (~1450-1600 cm⁻¹): The indole ring will produce several medium to sharp bands in this region corresponding to the stretching of the carbon-carbon double bonds within the aromatic system.
-
C-O Stretch and O-H Bend (~1210-1440 cm⁻¹): The carboxylic acid group will show a strong C-O stretching vibration between 1210-1320 cm⁻¹. Additionally, an in-plane O-H bending vibration is expected in the 1395-1440 cm⁻¹ range.
-
Out-of-Plane O-H Bend (~910-950 cm⁻¹): A unique, broad absorption resulting from the out-of-plane bend of the hydrogen-bonded O-H group is a characteristic feature of carboxylic acid dimers and adds significant weight to the identification.
Comparative Data Summary
The following table summarizes the expected characteristic IR absorption bands for the identification of 6-Acetyl-1H-indole-2-carboxylic acid.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| 2500 - 3300 | Carboxylic Acid: O-H Stretch (dimer) | Strong, Very Broad | One of the most telling features; overlaps with C-H and N-H stretches. |
| ~3300 - 3500 | Indole: N-H Stretch | Medium, Sharp | Often appears as a sharper peak on the shoulder of the broad O-H band. |
| ~3000 - 3100 | Aromatic: C-H Stretch | Medium, Sharp | Peaks typically appear just above 3000 cm⁻¹. |
| ~2850 - 2980 | Acetyl Group: C-H Stretch | Medium, Sharp | Peaks typically appear just below 3000 cm⁻¹. |
| ~1680 - 1710 | Carboxylic Acid: C=O Stretch | Strong, Sharp | Frequency is lowered due to conjugation and hydrogen bonding. |
| ~1666 - 1685 | Aryl Ketone: C=O Stretch | Strong, Sharp | Frequency is lowered by conjugation with the indole ring. |
| ~1450 - 1600 | Aromatic: C=C Stretches | Medium to Weak, Sharp | Multiple bands are expected from the indole ring system. |
| ~1395 - 1440 | Carboxylic Acid: O-H Bend (in-plane) | Medium | May overlap with other bands in this region. |
| ~1210 - 1320 | Carboxylic Acid: C-O Stretch | Strong | A reliable band coupled with the C=O and O-H stretches. |
| ~910 - 950 | Carboxylic Acid: O-H Bend (out-of-plane) | Medium, Broad | A characteristic band for carboxylic acid dimers. |
Recommended Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.
Causality Behind Experimental Choices
-
ATR over KBr Pellet: ATR avoids the laborious process of grinding and pressing KBr pellets and eliminates the risk of absorbing atmospheric water into the hygroscopic KBr, which can obscure the O-H and N-H stretching regions.
-
Background Scan: A background spectrum of the clean ATR crystal is essential to computationally subtract the absorptions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.
-
Torque Application: Applying consistent pressure with the torque-limited press ensures intimate contact between the solid sample and the ATR crystal, which is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.
Step-by-Step Methodology
Caption: Workflow for ATR-FTIR analysis of a solid sample.
A Comparative Guide to Quality Control in 6-Acetyl-1H-indole-2-carboxylic Acid Manufacturing
For researchers, scientists, and drug development professionals, the quality of pharmaceutical intermediates is a cornerstone of successful and reproducible outcomes. 6-Acetyl-1H-indole-2-carboxylic acid, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth, objective comparison of quality control parameters for its manufacture, grounded in scientific principles and practical field experience. We will dissect the "why" behind experimental choices and offer a framework for a self-validating quality control system.
The Synthetic Landscape and Its Impact on Quality Control
The manufacturing process of a chemical entity dictates its potential impurity profile. For 6-Acetyl-1H-indole-2-carboxylic acid, the most probable and industrially scalable synthetic route is a variation of the Fischer indole synthesis .[1][2] This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.
A plausible pathway for 6-Acetyl-1H-indole-2-carboxylic acid would involve the reaction of 4-acetylphenylhydrazine with pyruvic acid .
Caption: Plausible Fischer Indole Synthesis route.
This synthetic choice is foundational to our quality control strategy. It immediately highlights potential critical impurities:
-
Unreacted Starting Materials: Residual 4-acetylphenylhydrazine and pyruvic acid.
-
Isomeric By-products: The Fischer synthesis can sometimes yield isomeric indoles depending on the reaction conditions.[1] For instance, incomplete cyclization or alternative rearrangements could lead to trace amounts of other acetyl-indole-carboxylic acid isomers.
-
Process-Related Impurities: These can include by-products from side reactions like aldol condensation of pyruvic acid, or degradation products formed under harsh acidic and high-temperature conditions.[1]
-
Residual Solvents and Reagents: The acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and reaction solvents must be effectively removed.
Alternative Synthetic Approaches and Their QC Implications
An alternative, though often less direct, approach could involve the Friedel-Crafts acylation of an indole-2-carboxylic acid ester, followed by hydrolysis.
Caption: Alternative Friedel-Crafts acylation route.
This alternative route would present a different set of potential impurities, such as di-acylated products, other positional isomers of acylation, and residual metal catalysts (e.g., aluminum). A robust quality control system must be tailored to the specific synthetic pathway employed.
Critical Quality Control Parameters and Analytical Methods
A comprehensive quality control strategy for 6-Acetyl-1H-indole-2-carboxylic acid should encompass a range of analytical techniques to assess its identity, purity, and the presence of any impurities.
| Parameter | Method | Purpose | Typical Acceptance Criteria |
| Appearance | Visual Inspection | To ensure the product is a consistent solid with the expected color. | Off-white to yellow or beige solid |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR | To confirm the chemical structure of the compound. | Spectra conform to the reference standard. |
| Assay (Purity) | HPLC-UV | To quantify the amount of 6-Acetyl-1H-indole-2-carboxylic acid. | ≥ 98.0% |
| Related Substances | HPLC-UV | To detect and quantify process-related and degradation impurities. | Individual impurity: ≤ 0.5%Total impurities: ≤ 1.5% |
| Residual Solvents | Headspace GC-MS | To quantify any remaining solvents from the synthesis and purification. | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | To determine the amount of water in the material. | ≤ 0.5% |
| Residue on Ignition | Gravimetric Analysis | To measure the amount of inorganic impurities. | ≤ 0.1% |
In-Depth Look at Key Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the workhorse for determining the purity and impurity profile of 6-Acetyl-1H-indole-2-carboxylic acid. A well-developed reversed-phase HPLC method can separate the main compound from its potential impurities.
Experimental Protocol: HPLC Method for Purity and Related Substances
-
Column: C18, 4.6 mm x 150 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining the moderately non-polar indole ring structure.
-
Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time consistency.
-
Gradient Elution: This is crucial for separating impurities that may have a wide range of polarities, from polar starting materials to less polar by-products.
-
UV Detection at 254 nm: The indole ring system has a strong chromophore that absorbs well at this wavelength, providing good sensitivity for both the main compound and related aromatic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Headspace GC-MS is the standard method for identifying and quantifying residual solvents. This technique is highly sensitive and specific.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.
-
Headspace Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 15 min
-
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Trustworthiness Through Self-Validation:
The analytical methods themselves must be validated to ensure they are fit for purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. For instance, the HPLC method's specificity would be confirmed by spiking the sample with known potential impurities to ensure they are well-separated from the main peak.
Comparison of Quality Control Strategies for Different Synthetic Routes
| Quality Control Aspect | Fischer Indole Synthesis Route | Friedel-Crafts Acylation Route | Rationale for Differences |
| Key Impurities to Monitor | 4-acetylphenylhydrazine, pyruvic acid, isomeric indoles, aldol condensation products. | Di-acylated indoles, other positional acylation isomers, unreacted indole-2-carboxylic acid ester. | The starting materials and reaction mechanisms are fundamentally different, leading to distinct by-products. |
| Critical Analytical Challenges | Resolution of closely related positional isomers by HPLC. | Ensuring complete hydrolysis of the ester intermediate; detection of metal catalyst residues. | Isomers can be chromatographically similar. Incomplete hydrolysis would lead to a significant impurity. |
| Purification Strategy | Crystallization is often effective for removing most process impurities. | Chromatographic purification may be necessary to remove isomeric impurities. | The polarity differences between the desired product and key impurities in the Fischer route are often larger. |
Conclusion: A Holistic Approach to Quality Assurance
Ensuring the high quality of 6-Acetyl-1H-indole-2-carboxylic acid is not merely about final product testing. It is a comprehensive approach that begins with a thorough understanding of the synthetic process and its potential pitfalls. A robust quality control framework, built on validated and specific analytical methods, is essential for consistently producing material that meets the stringent requirements of researchers and the pharmaceutical industry. By tailoring the analytical strategy to the chosen synthetic route, manufacturers can proactively identify and control impurities, thereby guaranteeing the reliability and performance of this critical chemical intermediate.
References
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved February 15, 2026, from [Link]
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Why Do Some Fischer Indolizations Fail? (2014). Org Lett., 16(23), 6064-6067. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.). Google Patents.
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Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
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Fischer indole synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
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Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. (2007). Molecules, 12(9), 2194-2211. [Link]
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indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012). J Chromatogr Sep Tech, 3(5). [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2021). Molecules, 26(16), 4999. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Adv., 14, 2194-2204. [Link]
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1H-Indole-2-carboxylic acid, 1-acetyl. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]
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Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. (2025). Bull. Chem. Soc. Ethiop., 39(4), 763-780. [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Int. J. Mol. Sci., 21(20), 7739. [Link]
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A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. (n.d.). Retrieved February 15, 2026, from [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). J Chromatogr Sep Tech, 3(5). [Link]
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HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved February 15, 2026, from [Link]
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6-Methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Acetyl-1h-indole-2-carboxylic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds, such as 6-Acetyl-1h-indole-2-carboxylic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Based on data for analogous indole compounds, 6-Acetyl-1h-indole-2-carboxylic acid should be handled as a hazardous substance with the following potential risks[1][2][3]:
-
Skin Irritation and Corrosion: May cause skin irritation upon contact[1][2]. Prolonged or repeated exposure could lead to more severe effects.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation[1][2]. Direct contact with the eyes could result in damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][2][4].
-
Acute Toxicity: Harmful if swallowed or in contact with skin[1].
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Core Directive: Essential Personal Protective Equipment
The selection of PPE is dictated by the task being performed and the associated risk of exposure. The following sections detail the minimum required PPE for handling 6-Acetyl-1h-indole-2-carboxylic acid in solid (powder) and solution forms.
Eye and Face Protection
Direct ocular exposure is a primary risk. Standard safety glasses are insufficient as they do not protect against splashes or fine particulates.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory[1][3][5].
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or cleaning spills), a full-face shield must be worn in addition to safety goggles[6][7][8]. This provides a secondary barrier for the entire face.
Hand Protection
Skin contact is a likely route of exposure. The choice of glove material is critical for ensuring an effective barrier.
-
Glove Type: Wear powder-free nitrile or neoprene gloves[8]. These materials offer good resistance to a range of chemicals. Avoid latex gloves, which can cause allergic reactions and may offer less chemical protection.
-
Glove Integrity: Always inspect gloves for tears or punctures before use.
-
Double Gloving: When handling concentrated forms of the compound or for prolonged procedures, wearing two pairs of gloves is a prudent measure[8]. If the outer glove becomes contaminated, it can be removed carefully, leaving the inner glove to protect the user during the disposal of the contaminated outer glove[6].
-
Glove Change Frequency: Gloves should be changed regularly, typically every 30 to 60 minutes, or immediately if contamination is known or suspected[6].
Body Protection
To prevent contamination of personal clothing and skin, appropriate body protection is essential.
-
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement for low-volume work.
-
Chemical-Resistant Gown: For procedures with a higher risk of contamination, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is required[8]. Standard cloth lab coats can absorb chemicals, holding them against the skin[8].
-
Coveralls: For large-scale operations or spill cleanup, full-body coveralls ("bunny suits") may be necessary to ensure complete protection[7][9].
Respiratory Protection
The fine, dust-like nature of many organic compounds presents an inhalation hazard.
-
Engineering Controls: The primary method for controlling respiratory exposure is through engineering controls, such as working in a certified chemical fume hood or a glove box[3][10].
-
Respirator Use: If engineering controls are not feasible or are insufficient to maintain exposure below safe limits, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum for handling powders outside of a fume hood[1][11]. For situations with potential for higher concentrations of airborne particles, a powered air-purifying respirator (PAPR) may be necessary[7].
Operational Plan: PPE Selection and Workflow
The appropriate level of PPE is directly correlated with the specific laboratory task. The following table summarizes the recommended PPE for common procedures involving 6-Acetyl-1h-indole-2-carboxylic acid.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Double Nitrile Gloves | Chemical-Resistant Gown | Work within a chemical fume hood or wear an N95 respirator. |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Gown | Work within a chemical fume hood. |
| Running Reactions | Safety Goggles | Nitrile Gloves | Laboratory Coat | Work within a chemical fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Gown or Coveralls | N95 Respirator or higher, depending on spill size. |
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Disposal Plan: Handling Contaminated PPE
Proper disposal of contaminated PPE is crucial to prevent secondary exposure.
-
Glove Removal: With the outer pair of gloves still on, remove all other PPE. The outer gloves should be the last item removed before exiting the work area, or the first item of the pair to be removed if double-gloving.
-
Solid Waste: All disposable PPE (gloves, gowns, masks) that has come into contact with 6-Acetyl-1h-indole-2-carboxylic acid should be placed in a designated hazardous waste container.
-
Decontamination: Non-disposable items, such as safety goggles and face shields, must be decontaminated according to your institution's established procedures before reuse.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[1][3].
Emergency Protocol: Immediate Steps in Case of Exposure
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[1]. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air[1]. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water[1]. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
